(5-Bromo-2-chloropyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZZMCLHPCQEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661206 | |
| Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-63-4 | |
| Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Bromo-2-chloropyridin-4-yl)boronic acid CAS number
An In-depth Technical Guide to (5-Bromo-2-chloropyridin-4-yl)boronic acid for Advanced Pharmaceutical Research
Executive Summary: this compound, identified by CAS number 871329-63-4, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its trifunctional nature—featuring a boronic acid group, a bromine atom, and a chlorine atom on a pyridine scaffold—offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices and provides detailed protocols to empower researchers in drug discovery and development.
Introduction: A Multifunctional Building Block
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key biological interactions. When functionalized with reactive handles, its utility expands exponentially. This compound is a prime example of such a highly valuable intermediate. Boronic acids have become indispensable in drug discovery, a fact underscored by the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid moiety.[3][4]
This specific reagent, this compound, is particularly powerful because it enables sequential, site-selective modifications. The boronic acid group is ideal for Suzuki-Miyaura cross-coupling, while the two different halide atoms (Br and Cl) can be selectively targeted in subsequent reactions due to their differential reactivity in palladium-catalyzed processes (generally I > Br > OTf > Cl).[5][6] This allows for the controlled, stepwise construction of highly substituted pyridine derivatives, a critical capability for generating diverse compound libraries for biological screening.
Physicochemical Properties and Data
A clear understanding of a reagent's properties is fundamental to its effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 871329-63-4 | [1][2] |
| Molecular Formula | C₅H₄BBrClNO₂ | [1][2] |
| Molecular Weight | 236.26 g/mol | [1] |
| Purity | Typically ≥97% | [2] |
| Appearance | Solid (Form may vary) | [7] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Strategy
The synthesis of multi-substituted pyridines like this compound requires a carefully planned multi-step sequence. While a direct, single-source synthesis protocol is not publicly detailed, a logical and field-proven pathway can be constructed based on established organic chemistry reactions for analogous structures.[8][9] The process begins with a readily available starting material, such as 2-amino-4-chloropyridine, and proceeds through bromination, diazotization to install the second chloro group, and finally, a lithium-halogen exchange followed by borylation.
Caption: Plausible synthetic pathway for this compound.
Causality Behind the Synthetic Route:
-
Bromination: The synthesis starts by installing the bromine atom. Using N-Bromosuccinimide (NBS) is a standard method for electrophilic aromatic bromination on an activated pyridine ring.[8]
-
Diazotization (Sandmeyer Reaction): The amino group is converted into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (-30°C to 0°C) to ensure stability.[8][9] This is immediately followed by displacement with a chloride ion, catalyzed by cuprous chloride (CuCl), to yield the dichlorinated intermediate.[8]
-
Borylation: The final step involves converting the C4-Cl bond to a C-B bond. This is typically achieved via a lithium-halogen exchange at the more reactive C4 position using a strong base like n-butyllithium (n-BuLi) at very low temperatures (-78°C) to prevent side reactions. The resulting organolithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, followed by an acidic workup to hydrolyze the boronate ester to the final boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this compound is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This reaction is a cornerstone of drug development due to its mild conditions and high tolerance for a vast range of functional groups.[10]
Mechanistic Overview
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., an aryl bromide) of the coupling partner, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl halide. Optimization is crucial for maximizing yield and purity.[5]
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1 v/v, 5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring to 80-100°C. The optimal temperature and time depend on the reactivity of the substrates.
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Choice of Catalyst: Pd(PPh₃)₄ is a versatile and common choice, but other catalysts with specialized ligands (e.g., phosphine-based ligands like PCy₃ or Buchwald's biaryl phosphine ligands) can be superior for challenging substrates, such as sterically hindered partners or less reactive aryl chlorides.[10][11]
-
Choice of Base: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11] Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used, often in an aqueous phase, which can accelerate the reaction.
-
Choice of Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature. Biphasic systems (e.g., Toluene/Water or Dioxane/Water) are highly effective for Suzuki couplings, facilitating both the organic and inorganic components of the reaction.[6][12]
Role in Drug Discovery & Medicinal Chemistry
The incorporation of boron-containing motifs, especially boronic acids, has become a powerful strategy in drug design.[3][13] These compounds can act as transition-state analogues to inhibit enzymes, forming reversible covalent bonds with active site residues.
This compound serves as a "scaffold-decorating" tool. Using the protocol described above, medicinal chemists can couple a wide array of R² groups (from other boronic acids or aryl halides) at the C4 position. The remaining C2-Cl and C5-Br bonds can then be addressed in subsequent coupling reactions, allowing for the systematic exploration of the chemical space around the pyridine core. This approach is fundamental to Structure-Activity Relationship (SAR) studies, where researchers fine-tune a molecule's properties to enhance potency and reduce off-target effects.
Caption: Logical workflow for creating a diverse chemical library.
Safety & Handling
As with all laboratory reagents, proper safety precautions are mandatory. Based on available safety data, this compound should be handled with care.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable and versatile method for synthesizing novel, highly-functionalized pyridine derivatives. By understanding the principles behind its synthesis and application, researchers can fully leverage its potential to accelerate the discovery of next-generation therapeutics.
References
- 1. abacipharma.com [abacipharma.com]
- 2. aobchem.com [aobchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
(5-Bromo-2-chloropyridin-4-yl)boronic acid molecular weight
An In-Depth Technical Guide to (5-Bromo-2-chloropyridin-4-yl)boronic acid: Properties, Synthesis, and Application in Cross-Coupling Reactions
Introduction
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridinylboronic acid, it serves as a versatile reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a bromine and a chlorine atom on the pyridine ring, offers potential for selective and sequential functionalization, making it a valuable tool for constructing complex molecular architectures.
Boronic acids and their derivatives are renowned for their stability, low toxicity, and versatile reactivity, serving as critical intermediates in the synthesis of numerous biologically active compounds.[1] The incorporation of the pyridine scaffold is a common strategy in drug design, as this heterocycle is a core component of many natural products and pharmaceuticals. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic strategy, and a detailed protocol for the application of this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2][3]
Physicochemical Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for proper handling, storage, and application in quantitative chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄BBrClNO₂ | [4][5][6] |
| Molecular Weight | 236.26 g/mol | [4][5] |
| CAS Number | 871329-63-4 | [4][6] |
| Appearance | Solid (Typically off-white to yellow powder) | [5] |
| InChIKey | MGZZMCLHPCQEIN-UHFFFAOYSA-N | [4] |
| SMILES | B(C1=CC(=NC=C1Br)Cl)(O)O | [4] |
Synthesis Overview
The synthesis of multi-substituted heterocyclic boronic acids like this compound is a multi-step process that typically starts from more common pyridine precursors. While a direct, one-pot synthesis is not commonly reported, a logical synthetic pathway can be devised based on established organometallic methodologies. A plausible route involves the halogenation and diazotization of a commercially available aminopyridine, followed by a halogen-metal exchange and borylation sequence.
For instance, a precursor like 5-Bromo-2,4-dichloropyridine can be synthesized from 2-amino-4-chloropyridine.[7][8] This process involves an initial bromination reaction using N-bromosuccinimide, followed by a diazotization reaction to replace the amino group with a second chlorine atom.[7][8]
From the 5-Bromo-2,4-dichloropyridine intermediate, the boronic acid could be formed via a selective metal-halogen exchange at the more reactive 4-position, followed by reaction with a borate ester. This typically involves:
-
Directed Ortho-Metalation or Halogen-Metal Exchange: Reacting the dihalopyridine with a strong organolithium base (e.g., n-butyllithium or LDA) at very low temperatures (e.g., -78 °C to -100 °C) to selectively replace the chlorine at the C4 position with lithium.
-
Borylation: Quenching the resulting aryllithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
-
Hydrolysis: Acidic workup of the resulting boronate ester to yield the final this compound.
This pathway requires careful control of stoichiometry and temperature to achieve the desired regioselectivity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction has become one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryls and substituted heterocycles.[2]
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (the electrophilic partner).
-
Transmetalation: The organoboron compound (the boronic acid) transfers its organic group to the palladium center. This step is critical and requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)[9][10]
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equivalents)[9]
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)[9]
-
Water (if using a biphasic system, e.g., Dioxane/H₂O 4:1)[9]
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle/block.
-
Purification supplies (Silica gel, solvents for chromatography).
Experimental Workflow:
Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[9]
-
Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[9]
-
Insight: The choice of catalyst and ligand is crucial. For challenging couplings, more advanced catalyst systems like those based on Buchwald or Herrmann palladacycles may offer higher yields.[2]
-
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).[9]
-
Insight: The solvent system must be capable of dissolving the reagents to some extent. Aprotic polar solvents like dioxane or DMF are common. The addition of water can sometimes accelerate the reaction.
-
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[9]
-
Monitoring (Self-Validation): Monitor the progress of the reaction periodically by TLC or LC-MS to determine when the starting material has been consumed.[9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[9]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired coupled product.
Significance in Drug Discovery
The utility of this compound extends beyond its role as a simple chemical reagent. Boron-containing compounds have emerged as significant players in medicinal chemistry.[11] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma.[1][12] This success has spurred immense interest in boronic acids as pharmacophores that can form reversible covalent bonds with enzyme active sites.
By using building blocks like this compound, medicinal chemists can rapidly generate libraries of novel compounds. The substituted pyridine moiety can be strategically positioned within a drug candidate to modulate properties such as solubility, metabolic stability, and target binding affinity, accelerating the structure-activity relationship (SAR) studies that are fundamental to modern drug development.[3]
Conclusion
This compound is a valuable and highly versatile building block for synthetic and medicinal chemists. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers to effectively utilize this reagent in their pursuit of novel therapeutics and advanced materials.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. aobchem.com [aobchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Structure Elucidation of (5-Bromo-2-chloropyridin-4-yl)boronic acid: A Multi-faceted Analytical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-2-chloropyridin-4-yl)boronic acid is a pivotal heterocyclic building block in contemporary drug discovery, valued for its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1] The precise arrangement of its chloro, bromo, and boronic acid functionalities on the pyridine core dictates its reactivity and suitability for synthesizing targeted therapeutic agents. Boron-containing compounds, particularly boronic acids, have seen a surge in interest in medicinal chemistry, leading to several FDA-approved drugs.[2][3] This guide provides a comprehensive, field-proven framework for the unambiguous structural elucidation of this key intermediate. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, moving beyond mere procedural steps to explain the causal logic behind each analytical choice, ensuring a self-validating and trustworthy characterization process.
Introduction: The Compound and Its Significance
This compound (CAS No: 871329-63-4) is a substituted pyridinylboronic acid with the molecular formula C₅H₄BBrClNO₂ and a molecular weight of approximately 236.26 g/mol .[4][5] Its structural complexity and functional group arrangement make it a highly valuable reagent for introducing the 5-bromo-2-chloropyridin-4-yl moiety into target molecules. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the halogen atoms provide additional sites for subsequent chemical modifications.
Given its role as a critical precursor in multi-step pharmaceutical syntheses, rigorous structural confirmation is not merely a formality but a foundational requirement for ensuring the identity, purity, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This guide establishes the definitive analytical workflow for its characterization.
Caption: 2D Structure of this compound.
Spectroscopic Elucidation: A Foundational Analysis
Spectroscopic methods provide the first line of evidence for the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential.
Expertise & Causality: We analyze multiple nuclei because each provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the proton environment, ¹³C NMR maps the carbon backbone, and ¹¹B NMR provides direct evidence for the boronic acid functionality, which is otherwise invisible in standard NMR experiments.
A. ¹H NMR Spectroscopy The pyridine ring of this compound contains two protons. Due to the substitution pattern, they are magnetically non-equivalent and are expected to appear as distinct singlets in the aromatic region of the spectrum, as long-range coupling is typically minimal.
-
H-3: The proton at the C-3 position.
-
H-6: The proton at the C-6 position.
B. ¹³C NMR Spectroscopy Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached electronegative atoms (N, Cl, Br) and the boron atom.
C. ¹¹B NMR Spectroscopy This experiment is a direct and powerful confirmation of the boronic acid group. Arylboronic acids typically exhibit a single, broad resonance. The chemical shift provides information about the coordination state and electronic environment of the boron atom.
Data Presentation: Predicted NMR Assignments
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |
| ¹H | ~8.4 - 8.6 | Singlet | H-6: Deshielded by adjacent nitrogen. |
| ¹H | ~7.9 - 8.1 | Singlet | H-3: Standard aromatic region. |
| ¹H | Broad, variable | Singlet | B(OH)₂: Acidic protons, exchangeable. Shift depends on concentration and solvent. |
| ¹³C | ~160 - 165 | Singlet | C-2: Attached to both N and Cl, highly deshielded. |
| ¹³C | ~150 - 155 | Singlet | C-6: Attached to N. |
| ¹³C | ~145 - 150 | Singlet (broad) | C-4: Attached to Boron, coupling to boron can cause broadening. |
| ¹³C | ~130 - 135 | Singlet | C-3: Standard aromatic C-H. |
| ¹³C | ~115 - 120 | Singlet | C-5: Attached to Bromine. |
| ¹¹B | ~25 - 30 | Broad Singlet | B(OH)₂: Typical for sp² hybridized boron in an arylboronic acid. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024-4096 scans).
-
¹¹B NMR Acquisition: Using a broadband probe, acquire a proton-decoupled ¹¹B spectrum. This is a highly sensitive nucleus, and a spectrum can often be obtained in a few minutes. Use a boric acid solution as an external reference if necessary.
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
MS is the gold standard for confirming molecular weight and, with high resolution, the elemental formula.
Trustworthiness & Self-Validation: The presence of both bromine and chlorine provides a highly characteristic and definitive isotopic signature. Observing this complex pattern is a powerful validation of the compound's elemental composition, as it is statistically improbable for an impurity to replicate this signature.
A. Expected Isotopic Pattern The molecule contains two elements with significant natural isotopes: Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). This results in a distinctive cluster of peaks for the molecular ion [M]⁺.
-
[M]⁺: Contains ³⁵Cl and ⁷⁹Br.
-
[M+2]⁺: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This is the most abundant peak in the cluster.
-
[M+4]⁺: Contains ³⁷Cl and ⁸¹Br.
B. High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula, C₅H₄BBrClNO₂.
Data Presentation: Predicted Molecular Ion Isotope Pattern
| Ion | Calculated m/z (for ¹¹B, ⁷⁹Br, ³⁵Cl) | Relative Intensity (%) | Composition |
| [M]⁺ | 234.9316 | ~76 | C₅H₄¹¹B⁷⁹Br³⁵ClNO₂ |
| [M+2]⁺ | 236.9287 | ~100 | C₅H₄¹¹B⁸¹Br³⁵ClNO₂ / C₅H₄¹¹B⁷⁹Br³⁷ClNO₂ |
| [M+4]⁺ | 238.9257 | ~24 | C₅H₄¹¹B⁸¹Br³⁷ClNO₂ |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes, as boronic acids can sometimes be observed as adducts or deprotonated species.[6][7] Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
HRMS Acquisition: On a high-resolution instrument (e.g., TOF or Orbitrap), perform the analysis to obtain an accurate mass measurement.
-
Data Analysis: Compare the observed isotopic pattern and accurate mass to the theoretical values calculated for the proposed structure.
Definitive Structure: Single-Crystal X-ray Diffraction
While spectroscopic methods define atomic connectivity, X-ray crystallography provides the absolute, three-dimensional atomic arrangement in the solid state.[8][9] It is the ultimate confirmation of structure.
Authoritative Grounding: This technique directly visualizes the electron density of the molecule, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. It also reveals how molecules pack in the crystal lattice and identifies key intermolecular interactions, such as the hydrogen-bonded dimers commonly formed by boronic acids.[10][11]
Caption: Standard workflow for single-crystal X-ray structure determination.
Experimental Protocol: X-ray Diffraction
-
Crystallization: This is often the most challenging step.[9] High-quality single crystals must be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion techniques. A range of solvents should be screened (e.g., ethyl acetate, hexane, methanol, dichloromethane).
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a nitrogen stream, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern of intensities is collected on a detector.[8][12]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined computationally to best fit the experimental data.
-
Validation: The final structure is validated using established crystallographic metrics and deposited as a Crystallographic Information File (CIF).
Integrated Analytical Workflow
No single technique should be used in isolation. The strength of a structural elucidation lies in the corroboration of data from orthogonal methods. The workflow below illustrates a logical and efficient progression from initial synthesis to final, unambiguous structural confirmation.
Caption: Logical workflow for comprehensive structural analysis.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical chemistry workflow. The initial hypothesis generated from NMR and MS, with its unique isotopic signature, provides strong evidence for the proposed structure. This is then unequivocally confirmed by the atomic-level resolution of single-crystal X-ray diffraction. For any researcher, scientist, or drug development professional working with this or similar critical building blocks, adherence to such a rigorous, self-validating protocol is paramount for ensuring data integrity and advancing therapeutic programs with confidence.
References
- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abacipharma.com [abacipharma.com]
- 5. aobchem.com [aobchem.com]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mayo.edu [mayo.edu]
An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chloropyridin-4-yl)boronic acid
Introduction: The Strategic Importance of (5-Bromo-2-chloropyridin-4-yl)boronic acid in Drug Discovery
This compound is a pivotal, multi-functional building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its substituents, enabling sequential and site-selective modifications. This attribute is invaluable for the construction of complex molecular architectures commonly found in contemporary drug candidates. The pyridine core is a well-established pharmacophore that can enhance aqueous solubility, modulate pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets.[1] Boronic acids and their derivatives are integral to drug discovery, with several FDA-approved drugs, such as Bortezomib, containing this moiety.[2][3]
The primary utility of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][4] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[4][5] The distinct electronic environments of the chloro and bromo substituents on the pyridine ring allow for chemoselective coupling, a feature highly sought after in the synthesis of complex molecules.[4] This guide provides a comprehensive overview of the synthesis of this key intermediate, delving into the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Synthetic Strategies: A Mechanistic Perspective
Several synthetic routes to pyridinylboronic acids have been established, each with its own set of advantages and limitations.[6] The most prevalent methods include:
-
Halogen-Metal Exchange followed by Borylation: This is a classic and often cost-effective method for preparing aryl and heteroaryl boronic acids.[6][7]
-
Palladium-Catalyzed Cross-Coupling of Halopyridines: This approach utilizes a palladium catalyst to couple a halopyridine with a diboron reagent.[6]
-
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of a C-H bond, offering an atom-economical route.[6][8]
For the synthesis of this compound, the halogen-metal exchange route starting from a suitable polyhalogenated pyridine is a common and practical approach.
The Halogen-Metal Exchange Pathway
The synthesis of this compound can be efficiently achieved through a halogen-metal exchange reaction on a precursor such as 5-bromo-2-chloro-4-iodopyridine, followed by quenching with a boronic ester. The choice of the starting material is critical. The carbon-iodine bond is significantly weaker and more reactive towards lithium-halogen exchange compared to the carbon-bromine and carbon-chlorine bonds.[4] This differential reactivity allows for selective metalation at the 4-position of the pyridine ring.
The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.[7] An organolithium reagent, such as n-butyllithium, is used to effect the halogen-metal exchange. The resulting lithiated pyridine is then reacted in situ with a trialkyl borate, such as triisopropyl borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.
A key consideration in this synthesis is the "in situ quench" technique.[7] In this protocol, the organolithium reagent is added to a solution containing both the halopyridine and the trialkyl borate. This approach is based on the principle that the rate of lithium-halogen exchange is substantially faster than the reaction between the organolithium reagent and the trialkyl borate, thus favoring the desired reaction pathway.[7]
Experimental Protocol: A Step-by-Step Guide
The following protocol details a representative synthesis of this compound via a halogen-metal exchange reaction.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-chloro-4-iodopyridine | C₅H₂BrClIN | 318.32 | 10.0 g | 31.4 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 13.8 mL | 34.5 mmol |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 8.7 mL | 37.7 mmol |
| 2 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
Reaction Setup and Procedure
-
Preparation: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.
-
Initial Charging: The flask is charged with 5-bromo-2-chloro-4-iodopyridine (10.0 g, 31.4 mmol) and anhydrous tetrahydrofuran (200 mL). The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: n-Butyllithium (13.8 mL of a 2.5 M solution in hexanes, 34.5 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (8.7 mL, 37.7 mmol) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours.
-
Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.
-
Workup: The aqueous layer is separated and washed with diethyl ether (3 x 50 mL) to remove any unreacted starting material and byproducts. The aqueous layer is then concentrated under reduced pressure to a minimal volume.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold water, and then with hexanes. The crude product is dried under vacuum to afford this compound as a white to off-white solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, including the carbon bearing the boronic acid group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Challenges and Considerations in Synthesis and Handling
The synthesis and handling of pyridylboronic acids present several challenges that researchers must be aware of.
Stability of Pyridylboronic Acids
Pyridylboronic acids, particularly those with the boronic acid group at the 2-position, can be prone to protodeboronation, a process where the carbon-boron bond is cleaved.[9] While 4-pyridylboronic acids are generally more stable than their 2-isomers, careful handling is still required.[1] They are often sensitive to moisture and should be stored in a dry, inert atmosphere at low temperatures.[1]
Purification Strategies
The purification of boronic acids can be challenging due to their polarity and tendency to adhere to silica gel.[10][11] Recrystallization is often the preferred method for obtaining high-purity material.[11] Alternative purification techniques include the formation of a crystalline diethanolamine adduct or extraction with a sorbitol solution.[11] For boronate esters, purification can sometimes be achieved using silica gel chromatography, but this should be done rapidly to minimize decomposition.[10][12]
Visualization of the Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis of this compound.
Conclusion
The synthesis of this compound is a critical process for advancing drug discovery programs. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocol, and awareness of the challenges associated with handling these compounds are essential for success. This guide provides a solid foundation for researchers and scientists working in this field, enabling the reliable and efficient production of this valuable synthetic intermediate.
References
- 1. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Navigating the Spectroscopic Landscape of (5-Bromo-2-chloropyridin-4-yl)boronic acid: A Technical Guide
For Immediate Release
[City, State] – In the intricate world of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. (5-Bromo-2-chloropyridin-4-yl)boronic acid, a halogenated pyridine derivative, presents itself as a versatile building block, particularly in cross-coupling reactions for the synthesis of complex organic molecules. Its utility in the development of pharmaceuticals and functional materials necessitates a thorough understanding of its structural and electronic properties. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that define this compound.
While direct experimental spectra for this compound (CAS No. 871329-63-4) are not widely available in public databases, this guide will provide a predictive analysis based on established spectroscopic principles and data from closely related analogs. We will explore the theoretical underpinnings of the expected spectral features, offering a robust framework for researchers to interpret their own experimental data.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound dictates its unique spectral fingerprint. The pyridine ring, substituted with a bromine atom, a chlorine atom, and a boronic acid group, creates a distinct electronic environment that influences the chemical shifts in NMR, fragmentation patterns in MS, and vibrational modes in IR spectroscopy.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and the acidic protons of the boronic acid group.
-
Pyridine Protons: The protons at positions 3 and 6 of the pyridine ring are in different chemical environments and are expected to appear as distinct singlets, or as doublets if long-range coupling is resolved. The electron-withdrawing effects of the chlorine, bromine, and boronic acid groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield), likely in the range of 7.5-9.0 ppm.
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They are expected to appear as a broad singlet, which may exchange with deuterium in D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
-
Pyridine Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons bearing the electronegative substituents (C2-Cl, C5-Br, and C4-B) will be significantly deshielded and appear at higher chemical shifts. The carbon attached to the boron atom (C4) may show broadening due to quadrupolar relaxation of the boron nucleus.
-
Challenges in Prediction: Precise chemical shift prediction without experimental data is challenging due to the complex interplay of electronic effects from the three different substituents.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Molecular Ion Peak
For this compound (C₅H₄BBrClNO₂), the molecular weight is approximately 235.26 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion.
Fragmentation Pathways
Under electron impact (EI) or other ionization techniques, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) and boric acid (H₃BO₃). The pyridine ring itself is relatively stable, but fragmentation could involve the loss of the halogen atoms.
Anticipated Mass Spectrometry Fragmentation
Caption: A simplified diagram of potential fragmentation pathways.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Key Vibrational Modes
-
O-H Stretching: The hydroxyl groups of the boronic acid will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to hydrogen bonding.
-
B-O Stretching: A strong absorption band corresponding to the B-O stretching vibration is expected in the range of 1300-1400 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretching: The aromatic pyridine ring will show C-H stretching vibrations typically above 3000 cm⁻¹ and characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocols: A Guide to Data Acquisition
For researchers seeking to acquire their own spectral data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique (e.g., LC-MS or GC-MS).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is often suitable for polar molecules like boronic acids.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to observe the isotopic patterns.
IR Spectroscopy
-
Sample Preparation: Prepare the sample using a method such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). Attenuated Total Reflectance (ATR) is a modern, convenient alternative.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
While a complete, publicly available dataset for the spectral characterization of this compound remains elusive, this guide provides a comprehensive, predictive framework based on fundamental spectroscopic principles. By understanding the expected NMR, MS, and IR signatures, researchers can confidently interpret their own experimental data, verify the identity and purity of their samples, and accelerate their research and development efforts in the synthesis of novel and impactful molecules.
An In-Depth Technical Guide to (5-Bromo-2-chloropyridin-4-yl)boronic acid: Sourcing, Synthesis, and Application in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success in the rapid and efficient discovery of novel therapeutics. (5-Bromo-2-chloropyridin-4-yl)boronic acid has emerged as a highly versatile and valuable reagent, particularly in the construction of complex heterocyclic scaffolds targeting a range of debilitating diseases. This guide provides an in-depth technical overview of this compound, from commercial sourcing and synthesis to its application in the development of next-generation kinase inhibitors.
Commercial Availability and Sourcing
This compound is readily available from a number of reputable chemical suppliers. For researchers requiring this key intermediate, a comparative analysis of suppliers is crucial, considering factors such as purity, available quantities, and lead times.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Catalog Number | CAS Number | Additional Information |
| AOBChem | AOB871329 | 871329-63-4 | Offers various quantities for research and development. |
| AbacipharmTech | BD1776816 | 871329-63-4 | Provides global chemical supply services. |
It is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) from any supplier to confirm the identity and purity of the material before its use in synthetic campaigns.
Synthesis of this compound: A Plausible and Efficient Route
While commercially available, an in-house synthesis of this compound may be desirable for large-scale applications or for the generation of structural analogs. A robust synthetic strategy commences with the readily available precursor, 2-amino-4-chloropyridine, and proceeds through the key intermediate, 5-bromo-2,4-dichloropyridine.[1][2]
Synthesis of the Key Intermediate: 5-Bromo-2,4-dichloropyridine
The synthesis of 5-bromo-2,4-dichloropyridine can be achieved in a two-step sequence involving bromination followed by a Sandmeyer-type diazotization and chlorination.[1][2]
Step 1: Bromination of 2-amino-4-chloropyridine
The initial step involves the regioselective bromination of 2-amino-4-chloropyridine at the 5-position.
-
Reaction: 2-amino-4-chloropyridine is dissolved in a suitable solvent, such as dichloromethane, and cooled to 0°C. N-bromosuccinimide (NBS) is then added portion-wise to effect the bromination.[1][2]
-
Work-up: The reaction mixture is typically washed with an aqueous solution of hydrochloric acid, followed by basification and extraction with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated to yield 5-bromo-2-amino-4-chloropyridine.[1][2]
Step 2: Diazotization and Chlorination
The subsequent transformation of the amino group to a chloro group is achieved via a diazotization reaction followed by treatment with a chloride source.
-
Reaction: The 5-bromo-2-amino-4-chloropyridine intermediate is dissolved in concentrated hydrochloric acid and cooled to a low temperature (e.g., -30°C). A solution of sodium nitrite is added slowly to form the diazonium salt. This intermediate is then treated with cuprous chloride to facilitate the substitution of the diazonium group with a chlorine atom, affording 5-bromo-2,4-dichloropyridine.[1][2]
-
Purification: The crude product is extracted into an organic solvent and purified by column chromatography to yield the desired 5-bromo-2,4-dichloropyridine.[1][2]
Conversion to this compound via Lithiation-Borylation
The final step in the synthesis involves the conversion of the C4-chloro group of 5-bromo-2,4-dichloropyridine to a boronic acid moiety. This is typically achieved through a lithiation-borylation sequence.[3][4][5]
-
Reaction Principle: This transformation leverages the greater reactivity of the C4-chloro position towards metal-halogen exchange. The pyridine derivative is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate a lithiated intermediate. This nucleophilic species is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere of argon, add a solution of 5-bromo-2,4-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of 2 M hydrochloric acid. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
Quality Control and Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful application in subsequent synthetic steps. A robust quality control workflow should incorporate a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is an effective method for assessing the purity of this compound.
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide a sharp, well-defined peak for the target compound, allowing for the quantification of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, bromo, and boronic acid groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
¹¹B NMR: Boron-11 NMR is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.
Expected NMR Data (in CDCl₃):
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H), 7.80 (s, 1H), 6.5-7.5 (br s, 2H, B(OH)₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.2, 152.8, 145.0, 125.5, 118.9.
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The distinct reactivity of the chloro and bromo substituents, coupled with the versatility of the boronic acid moiety for Suzuki-Miyaura cross-coupling reactions, allows for the systematic and efficient construction of diverse molecular scaffolds.[6][7]
Role in the Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a well-validated therapeutic target in oncology, and the development of potent and selective PLK1 inhibitors is an area of intense research.[8][9][10][11] this compound can serve as a key starting material in the synthesis of novel PLK1 inhibitors.
Illustrative Synthetic Application: Synthesis of a Pyrimidine-Pyridine Scaffold for PLK1 Inhibition
The following protocol outlines a representative synthesis of a core scaffold found in some PLK1 inhibitors, demonstrating the utility of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling for PLK1 Inhibitor Scaffold Synthesis
-
Reaction Setup: In a microwave vial, combine 5-bromo-2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst and Solvent: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a solvent mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction: Degas the mixture with argon, seal the vial, and heat in a microwave reactor to 120°C for 30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the desired coupled product. This intermediate can then be further functionalized to generate a library of potential PLK1 inhibitors.[6]
Caption: Application of this compound in the synthesis of a PLK1 inhibitor scaffold.
Conclusion
This compound is a strategically important building block for researchers in drug discovery. Its commercial availability, coupled with a feasible synthetic route, makes it an accessible reagent for a wide range of applications. The orthogonal reactivity of its functional groups provides a powerful handle for the construction of complex and diverse molecular architectures, as exemplified by its utility in the synthesis of novel kinase inhibitors. A thorough understanding of its sourcing, synthesis, and reactivity is essential for leveraging its full potential in the development of innovative therapeutics.
References
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scispace.com [scispace.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Safe Handling of (5-Bromo-2-chloropyridin-4-yl)boronic acid
This guide provides comprehensive safety protocols and handling procedures for (5-Bromo-2-chloropyridin-4-yl)boronic acid, a key building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
Core Chemical Profile and Properties
This compound is a solid, heterocyclic boronic acid derivative. Understanding its fundamental properties is the first step toward safe handling. While comprehensive experimental data for this specific molecule is not extensively published, its properties can be reliably inferred from Safety Data Sheets (SDS) and data for structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 871329-63-4 | [1] |
| Molecular Formula | C₅H₄BBrClNO₂ | [1] |
| Molecular Weight | 236.26 g/mol | [2] |
| Appearance | Solid (Typically off-white to white powder) | [3] |
| Purity | Typically ≥97% | [1][3] |
Hazard Identification and Risk Mitigation
The primary hazards associated with this compound, like many arylboronic acids, are related to irritation. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
Source: AOBChem USA, ECHEMI.COM[1][4]
The causality behind these classifications lies in the acidic nature and fine particulate form of the compound. The boronic acid moiety can interact with biological nucleophiles, while the fine powder can be easily inhaled or come into contact with skin and eyes, leading to irritation.
Mitigation Strategy: The primary mitigation strategy involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to create a multi-layered defense against exposure. This is a self-validating system: correct implementation of these controls inherently minimizes risk and validates the safety of the procedure.
Standard Operating Procedure: From Receipt to Reaction
A robust workflow is essential for minimizing exposure and ensuring the material's integrity.
Engineering and Administrative Controls
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust.[5] The causality is simple: the fume hood draws airborne particulates away from the user's breathing zone.
-
Designated Area: Designate a specific area within the lab for handling this and other boronic acids to prevent cross-contamination.
-
Training: All personnel must be trained on this specific SOP and the general safe handling of boronic acids before commencing work.
Personal Protective Equipment (PPE)
A standard PPE ensemble provides the final barrier between the researcher and the chemical.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[6]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[5]
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh paper, glassware) is within reach. Don the required PPE.
-
Weighing: Tare the balance with a clean weigh boat or paper. Carefully transfer the desired amount of the solid using a clean spatula, minimizing the creation of dust. Close the primary container immediately after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the reaction vessel first, then introduce the weighed solid. This prevents the powder from becoming airborne during solvent addition.
-
Cleanup: After transfer, promptly and carefully dispose of any contaminated materials (e.g., weigh paper, gloves) in a designated hazardous waste container.[7]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8]
Caption: Logical workflow for handling this compound.
Emergency & First Aid Protocols
Immediate and correct response to an exposure or spill is critical.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms like coughing persist, seek medical attention.[9][10][11][12]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10][11][12] If irritation develops or persists, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[10][11][12][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][14]
Spill Response Protocol
This protocol is designed for small, manageable spills within a laboratory setting.
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure the spill is contained and there is no risk of reaction with other materials. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) department.
-
Protect: Don appropriate PPE, including a respirator if significant dust is generated.[15]
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to institutional policy.
References
- 1. aobchem.com [aobchem.com]
- 2. (2-Bromo-5-chloropyridin-4-yl)boronic acid - CAS:1072952-51-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
(5-Bromo-2-chloropyridin-4-yl)boronic Acid: A Technical Guide for Advanced Synthesis
Abstract
(5-Bromo-2-chloropyridin-4-yl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring two distinct halogen atoms and a versatile boronic acid moiety, allows for programmed, selective functionalization. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and application in palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to offer a comprehensive technical resource.
Introduction: A Strategically Designed Building Block
In the quest for novel therapeutic agents and functional materials, the design of molecular frameworks with precision and efficiency is paramount. Heterocyclic compounds, especially substituted pyridines, are ubiquitous scaffolds in pharmaceuticals. This compound is a highly valuable reagent, engineered for sequential and site-selective cross-coupling reactions.
The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 2-position provides two levers for synthetic diversification. In palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling chemists to functionalize the C-5 position selectively while leaving the C-2 chloro-substituent intact for subsequent transformations.[1] The boronic acid group at the 4-position serves as a versatile handle for introducing a wide array of aryl, heteroaryl, or alkyl groups, primarily through the Suzuki-Miyaura coupling.[2][3] This inherent reactivity profile makes it an ideal intermediate for constructing complex, multi-substituted pyridine derivatives, which are key components in many biologically active compounds.[4][5][6]
Physicochemical Properties & Handling
The utility of any chemical reagent is intrinsically linked to its stability and handling requirements. While boronic acids are celebrated for their versatility, they are susceptible to degradation pathways that can compromise experimental outcomes.[7][8]
| Property | Value | Source |
| CAS Number | 871329-63-4 | [9][10] |
| Molecular Formula | C₅H₄BBrClNO₂ | [10][11] |
| Molecular Weight | 236.26 g/mol | [11][12] |
| Appearance | Solid | [13] |
| Purity | Typically ≥95% | |
| Melting Point | >300 °C (typical for pyridinylboronic acids) |
Stability and Storage:
The primary degradation pathways for boronic acids are oxidation and protodeboronation (cleavage of the C-B bond).[8] Heterocyclic boronic acids can be particularly prone to decomposition.[7]
-
Handling: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] Avoid inhalation of dust.[14]
-
Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated (-20°C is recommended).[8] It is crucial to protect it from moisture and light.[8] For solution-based storage, anhydrous solvents are essential.
Synthesis Pathway
The synthesis of this compound typically starts from a more readily available pyridine precursor. A common and logical route involves the halogenation of a pyridine derivative followed by a metal-halogen exchange and subsequent borylation. While a specific one-pot synthesis from a common starting material is not detailed in the provided results, a plausible multi-step pathway can be constructed based on established pyridine chemistry. A likely precursor is 5-bromo-2-chloropyridine.[15]
The diagram below illustrates a generalized, logical pathway for its synthesis.
Caption: A plausible synthetic route to the target boronic acid.
General Synthetic Protocol:
-
Directed Ortho-Metalation: In a flame-dried flask under an inert atmosphere, a solution of 5-bromo-2-chloropyridine in an anhydrous aprotic solvent (e.g., THF) is cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, is added dropwise to selectively deprotonate the C-4 position, which is activated by the adjacent chloro and bromo substituents. This forms a lithiated intermediate. A similar procedure is described for the synthesis of 5-BROMO-2,4-DICHLORO-PYRIDINE.[16]
-
Borylation: Triisopropyl borate is added to the reaction mixture at low temperature. The nucleophilic lithiated pyridine attacks the electrophilic boron atom, forming a boronic ester intermediate.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This hydrolyzes the boronic ester to yield the final this compound product, which can then be isolated and purified.
Reactivity and Applications in Suzuki-Miyaura Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[17][18]
Chemoselectivity:
The key to this reagent's utility is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the reactivity order of halides is generally I > Br > Cl.[1] This allows for selective coupling at the more reactive C-5 position (C-Br bond) under milder conditions, leaving the C-2 position (C-Cl bond) available for a subsequent, different coupling reaction under more forcing conditions.[1] This stepwise approach is a powerful strategy for building molecular complexity.
Catalytic Cycle:
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (or its boronate form, activated by a base) transfers its organic group (R²) to the palladium center.[18]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction.
Objective: To couple an arylboronic acid with this compound, demonstrating its use as a coupling partner.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.[17]
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Aryl Halide (e.g., 4-iodotoluene) (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[19]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)[19]
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)[1]
-
Standard laboratory glassware (Schlenk flask), inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.[1]
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation and side reactions like homocoupling.[1][20]
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction: Stir the mixture and heat to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[21]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[17]
Troubleshooting Common Issues:
| Symptom | Possible Cause | Recommended Solution |
| Low Yield / No Reaction | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh catalyst; Screen different bases (e.g., Cs₂CO₃ is stronger); Gradually increase the reaction temperature.[20] |
| Protodeboronation | Presence of protic impurities (water) or acidic/basic conditions. | Ensure all reagents and solvents are anhydrous; Use buffered conditions if necessary.[8][20] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[20] |
| Loss of Selectivity (Reaction at C-Cl) | Reaction temperature is too high; Catalyst system is too reactive. | Optimize the temperature, starting lower (e.g., 80°C); Screen different palladium catalysts and ligands for better selectivity.[1][20] |
Analytical Characterization
The identity and purity of this compound and its reaction products are confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic framework. ¹¹B NMR spectroscopy is a particularly useful tool for analyzing boronic acids and their esters, providing information about the coordination state of the boron atom.[22]
-
Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the final product.
Conclusion
This compound stands out as a sophisticated and highly effective building block for modern organic synthesis. Its capacity for programmed, chemoselective functionalization via the Suzuki-Miyaura coupling provides a direct and powerful route to complex substituted pyridines. A thorough understanding of its properties, handling requirements, and reactivity is essential for leveraging its full synthetic potential. By following robust, well-validated protocols, researchers can reliably incorporate this versatile reagent into their synthetic strategies, accelerating the discovery and development of novel molecules in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. aobchem.com [aobchem.com]
- 11. (2-Bromo-5-chloropyridin-4-yl)boronic acid - CAS:1072952-51-2 - Sunway Pharm Ltd [3wpharm.com]
- 12. 1072944-19-4|(5-Bromo-2-chloropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 13. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 14. Page loading... [guidechem.com]
- 15. 5-Bromo-2-chloropyridine 95 53939-30-3 [sigmaaldrich.com]
- 16. Page loading... [guidechem.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling with (5-Bromo-2-chloropyridin-4-yl)boronic acid
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of (5-Bromo-2-chloropyridin-4-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex, multi-substituted pyridine scaffolds. We will delve into the mechanistic underpinnings of the reaction, with a special focus on the inherent chemoselectivity governed by the differential reactivity of the boronic acid, bromo, and chloro substituents. This guide offers field-proven insights, step-by-step protocols, and troubleshooting advice to enable robust and reproducible synthetic outcomes.
Introduction: The Strategic Value of a Multi-Functional Pyridine Hub
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1] Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a cornerstone of modern drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[2][3]
The reagent at the heart of this guide, This compound , is not merely a simple coupling partner; it is a trifunctional synthetic hub. It presents three distinct reactive sites for sequential and site-selective functionalization:
-
C4-Boronic Acid: The primary site for the initial Suzuki-Miyaura coupling.
-
C5-Bromo Substituent: A highly reactive electrophilic site for a subsequent cross-coupling reaction.
-
C2-Chloro Substituent: The least reactive halide, enabling a potential third coupling under more forcing conditions.
This inherent hierarchy of reactivity allows for the controlled, stepwise construction of complex, unsymmetrical 2,4,5-trisubstituted pyridines, which are of high interest in the development of novel chemical entities. This document will provide the scientific rationale and practical methodology to harness this potential.
Mechanistic Rationale: The Pillars of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this cycle is critical for rational protocol design and troubleshooting. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
The base plays a crucial role, activating the boronic acid to form a more nucleophilic borate species, which facilitates the key transmetalation step.[5][8][9] The choice of ligand is equally important, as it stabilizes the palladium catalyst, modulates its reactivity, and influences the rates of oxidative addition and reductive elimination.[5]
Chemoselectivity: A Predictable Reaction Hierarchy
The primary strategic consideration when using this compound is the predictable order of reaction. The Suzuki-Miyaura coupling of this substrate with an aryl halide (Ar-X) will proceed at the boronic acid position, leaving the two halide atoms untouched.
For subsequent couplings on the resulting 4-Aryl-5-bromo-2-chloropyridine intermediate, the site of oxidative addition is governed by the bond dissociation energy of the carbon-halogen bond. The established reactivity order for palladium-catalyzed cross-couplings is:
C–I > C–Br > C–OTf > C–Cl
This principle dictates that the C5-Br bond will react selectively over the C2-Cl bond.[10] This differential reactivity is the key to designing sequential, one-pot, or stepwise syntheses of di- and tri-substituted pyridines.[11][12]
Optimized Protocol: Suzuki-Miyaura Coupling at the C4-Boronic Acid Site
This protocol details the coupling of an aryl bromide with this compound. This serves as a robust starting point and can be adapted for various coupling partners.
Reagent & Condition Selection
The success of this coupling hinges on the judicious selection of catalyst, ligand, base, and solvent.
| Component | Recommended Choice | Rationale & Expert Insights |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Provides a good balance of reactivity and stability. Aryl iodides are more reactive but less common. Aryl chlorides may require more specialized catalysts. |
| Boronic Acid | This compound (1.2–1.5 equiv) | A slight excess ensures complete consumption of the limiting aryl halide and compensates for potential protodeboronation.[7] |
| Pd Precatalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%) | Pd(PPh₃)₄: A reliable "workhorse" catalyst, often used directly. Pd(dppf)Cl₂: An air-stable precatalyst that is highly effective for heteroaromatic couplings.[13] |
| Base | K₂CO₃ or K₃PO₄ (2.0–3.0 equiv) | K₂CO₃: A moderately strong base suitable for most couplings. K₃PO₄: A stronger base that can be beneficial for less reactive partners or to accelerate the reaction.[1][14] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) or Toluene / H₂O | A polar aprotic solvent system is standard. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[15][16] The solvent must be rigorously degassed. |
| Temperature | 80–110 °C | The optimal temperature depends on the reactivity of the specific substrates. Start at 85-90 °C and increase if the reaction is sluggish.[7][17] |
Step-by-Step Experimental Procedure
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are irritants and should be handled with care.
-
Vessel Preparation: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the stirring suspension. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[10] A typical reaction time is 4–16 hours. The disappearance of the limiting aryl bromide is the primary indicator of completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Aryl-5-bromo-2-chloropyridine.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Weak base or insufficient temperature. | Use a fresh bottle of catalyst or a different precatalyst. Ensure rigorous degassing of solvents. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and/or increase the reaction temperature. |
| Protodeboronation | Presence of acidic protons; prolonged reaction time at high temperature; excess water. | Use a higher ratio of boronic acid (e.g., 1.5 equiv). Ensure the base is added at the beginning. Minimize reaction time once the starting material is consumed. Use a lower water ratio in the solvent system. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to reductive elimination from Pd-boronic acid intermediates. | Improve degassing technique for all solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Difficulty in Purification | Residual palladium catalyst or ligands. | Pass the crude product through a short plug of Celite or silica before concentration. Consider using a palladium scavenger if necessary. |
Conclusion
This compound is a powerful and strategically valuable building block for the synthesis of complex substituted pyridines. By understanding the fundamental principles of the Suzuki-Miyaura catalytic cycle and the inherent chemoselectivity of the substrate, researchers can design and execute robust, multi-step synthetic sequences with a high degree of control. The protocols and insights provided herein serve as a validated starting point for the exploration of new chemical space, empowering drug discovery and materials science professionals to construct novel molecular architectures with precision and efficiency.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
The Strategic Application of (5-Bromo-2-chloropyridin-4-yl)boronic Acid in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Component in Drug Discovery
(5-Bromo-2-chloropyridin-4-yl)boronic acid has emerged as a critical building block for medicinal chemists, particularly in the targeted discovery of novel kinase inhibitors. Its intrinsic value lies in the strategic placement of three key functionalities on the pyridine ring: a boronic acid for versatile carbon-carbon bond formation, and two distinct halogen atoms (bromine and chlorine) that offer orthogonal reactivity for sequential, site-selective modifications. This trifecta of reactive sites allows for the efficient construction of complex molecular architectures, a cornerstone of modern drug design. Boronic acids, in general, have gained significant traction in medicinal chemistry due to their stability, low toxicity, and amenability to a wide range of chemical transformations.[1][2] The incorporation of the (5-Bromo-2-chloropyridin-4-yl) moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable tool in the optimization of lead compounds.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The primary and most powerful application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed cross-coupling reaction is one of the most robust and widely used methods for the formation of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of clinically approved drugs, especially kinase inhibitors.[4]
The Rationale: Why this Building Block is Effective
The electron-deficient nature of the pyridine ring, further accentuated by the two halogen substituents, makes this boronic acid an excellent coupling partner. In the context of kinase inhibitor design, the resulting substituted pyridine core often serves as a crucial pharmacophore that can engage in hydrogen bonding and other key interactions within the ATP-binding site of the target kinase.[5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6] Consequently, the ability to rapidly and efficiently synthesize diverse libraries of pyridine-based compounds for screening against various kinases is a significant advantage in drug discovery programs.
The differential reactivity of the C-Br and C-Cl bonds in the pyridine ring allows for selective and sequential cross-coupling reactions. Generally, the C-Br bond is more reactive towards palladium-catalyzed coupling than the C-Cl bond, enabling a stepwise functionalization of the pyridine scaffold. This feature is invaluable for creating complex molecules with precisely controlled substitution patterns.
Detailed Application Notes & Protocols
Synthesis of this compound: A Proposed Pathway
While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves the lithiation of a suitable precursor followed by borylation. A likely precursor is 5-bromo-2,4-dichloropyridine, which can be synthesized from 2-amino-4-chloropyridine.[3][7]
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.
-
Degassed Solvents: Oxygen dissolved in the reaction solvent can also contribute to the oxidation of the palladium catalyst. Degassing the solvent prior to use minimizes this risk.
-
Choice of Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, with inorganic bases like potassium carbonate and cesium carbonate being commonly used.
-
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is highly dependent on the specific substrates being coupled. For challenging couplings, more sophisticated catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be required to achieve high yields.
Diagram: Suzuki-Miyaura Catalytic Cycle
References
- 1. Heterocyclic compound 47 page [m.chemicalbook.com]
- 2. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. Cas 89-63-4,4-Chloro-2-nitroaniline | lookchem [lookchem.com]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 6. accustandard.com [accustandard.com]
- 7. Page loading... [wap.guidechem.com]
The Strategic Utility of (5-Bromo-2-chloropyridin-4-yl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
For professionals in the fields of pharmaceutical research, drug development, and materials science, the ability to selectively and efficiently construct complex molecular architectures is paramount. Substituted pyridines are a cornerstone of modern medicinal chemistry, and (5-Bromo-2-chloropyridin-4-yl)boronic acid has emerged as a versatile and strategic building block. Its dihalogenated nature presents both a challenge and an opportunity for selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth exploration of the principles, protocols, and practical considerations for leveraging this valuable reagent in organic synthesis.
Understanding the Reactivity Landscape: The Principle of Chemoselectivity
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents in the presence of a palladium catalyst. The generally accepted trend for the oxidative addition of aryl halides to a Pd(0) center is I > Br > Cl.[1] This principle dictates that the carbon-bromine (C-Br) bond at the 5-position is more readily activated than the carbon-chlorine (C-Cl) bond at the 2-position.[1][2] This inherent difference allows for a stepwise and controlled functionalization of the pyridine ring, a critical advantage in multi-step synthetic campaigns.
By carefully tuning reaction conditions, a researcher can selectively couple a nucleophile at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is the cornerstone of this reagent's utility. For a successful outcome, a thorough understanding of the interplay between the catalyst, ligand, base, and solvent is essential.
The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of a new carbon-carbon bond at the 4-position of the pyridine ring.[2][3] This reaction couples the boronic acid with an aryl or heteroaryl halide.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reactions. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[3][7]
-
Reductive Elimination: The two organic fragments (R and Ar) are eliminated from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[4][5]
Key Parameters and Optimization Strategies
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. The following table provides a starting point for the optimization of reactions involving this compound, based on established protocols for analogous dihalogenated pyridines and pyrimidines.
| Parameter | Recommended Conditions & Reagents | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand is often superior. |
| Ligand | PPh₃, Buchwald Ligands (e.g., XPhos, SPhos) | For less reactive aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos can significantly enhance catalytic activity and improve yields.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is often a good initial choice, offering a balance of reactivity and substrate compatibility. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to ensure the solubility of both the organic substrates and the inorganic base.[4] |
| Temperature | 80-110 °C | Higher temperatures may be necessary, particularly when targeting the less reactive C-Cl bond. However, this also increases the risk of side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4] |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization for specific substrates is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the 4-position of the pyridine ring.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Beyond Suzuki-Miyaura: Other Potential Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the primary application for this boronic acid, the dihalogenated pyridine core can participate in other palladium-catalyzed cross-coupling reactions.
-
Heck Reaction: This reaction couples the aryl halide portion of the molecule with an alkene. While not directly involving the boronic acid moiety, subsequent functionalization of the pyridine ring could be followed by a Heck reaction at either the bromo or chloro position.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Heck reaction, this would typically be performed on the halogenated positions of the pyridine ring.
Troubleshooting and Final Considerations
-
Low or No Conversion: Ensure a strictly inert atmosphere to prevent catalyst deactivation. The quality of the boronic acid is also critical, as it can degrade over time. Consider using a more robust catalyst system with a bulky, electron-rich ligand.
-
Side Reactions: Homocoupling of the boronic acid can be minimized by the slow addition of the reagent. Protodeboronation (loss of the boronic acid group) can occur at elevated temperatures or with very strong bases.
The strategic use of this compound offers a powerful and efficient pathway to complex, highly functionalized pyridine derivatives. A solid understanding of the underlying principles of chemoselectivity and the Suzuki-Miyaura catalytic cycle, combined with careful optimization of reaction conditions, will enable researchers to fully exploit the synthetic potential of this valuable building block.
References
- 1. mdpi.com [mdpi.com]
- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 3. EP3063154B1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds Using (5-Bromo-2-chloropyridin-4-yl)boronic Acid: An Application Guide
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of complex heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are privileged structures found in a multitude of biologically active molecules, including a significant number of kinase inhibitors.[1] (5-Bromo-2-chloropyridin-4-yl)boronic acid (CAS 871329-63-4) has emerged as a valuable and versatile building block for the construction of such intricate molecular architectures. Its unique trifunctional nature, possessing a boronic acid group for carbon-carbon bond formation and two distinct halogen atoms (bromine and chlorine) for subsequent functionalization, offers a strategic advantage in the design of multi-substituted pyridine-containing compounds.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of novel heterocyclic compounds. We will delve into the principles of its reactivity, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and discuss the strategic considerations for leveraging its unique substitution pattern in multi-step synthetic sequences. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this powerful building block.
Chemical Properties and Reactivity Profile
This compound is a solid, typically handled under standard laboratory conditions. However, as with many boronic acids, it is advisable to store it in a cool, dry place to prevent potential degradation through dehydration or oxidation. The key to its synthetic utility lies in the strategic placement of its functional groups on the pyridine ring.
The boronic acid moiety at the 4-position is the primary site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a wide array of aryl and heteroaryl halides.[2] The presence of the electron-withdrawing chloro and bromo substituents on the pyridine ring can influence the reactivity of the boronic acid, and careful optimization of reaction conditions is often necessary to achieve high yields.
Furthermore, the differential reactivity of the C-Br and C-Cl bonds provides opportunities for sequential, site-selective cross-coupling reactions. In palladium-catalyzed reactions, the reactivity of halogens generally follows the order I > Br > Cl.[3] This suggests that after the initial Suzuki-Miyaura coupling at the 4-position, the C-Br bond at the 5-position would be more susceptible to a subsequent cross-coupling reaction than the C-Cl bond at the 2-position. This hierarchical reactivity allows for the controlled and stepwise introduction of different substituents onto the pyridine core, a powerful strategy for building molecular complexity.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the application of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), yielding a biaryl or heterobiaryl product.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl bromide. It is crucial to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for different substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed for the synthesis of a 4-aryl/heteroaryl-5-bromo-2-chloropyridine derivative.
Materials:
-
This compound
-
Aryl/heteroaryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous solvent system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) and, if necessary, the ligand (e.g., 4-10 mol%).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent and, if applicable, degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-5-bromo-2-chloropyridine.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions
The choice of reaction parameters is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions that can be used as a starting point for the reaction of this compound with an aryl bromide.
| Parameter | Condition | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a versatile catalyst for many couplings. For more challenging substrates, a combination of a palladium precursor like Pd₂(dba)₃ with a specialized ligand (e.g., XPhos, SPhos) can be more effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the activation of the boronic acid. K₃PO₄ is a strong base that is often effective. Cs₂CO₃ is a milder base that can be beneficial for sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the reaction. Anhydrous conditions may also be employed. |
| Temperature | 80 - 110 °C | The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or products. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst. |
Strategic Synthesis of Multi-Substituted Heterocycles
The true power of this compound lies in its potential for the sequential synthesis of multi-substituted pyridines. After the initial Suzuki-Miyaura coupling at the 4-position, the resulting 4-aryl-5-bromo-2-chloropyridine becomes a versatile intermediate for further functionalization.
As previously mentioned, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position in subsequent palladium-catalyzed cross-coupling reactions. This allows for a second, selective coupling at the 5-position. Following this, the less reactive C-Cl bond at the 2-position can be targeted under more forcing conditions or with a different type of reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution.
This step-wise approach provides a high degree of control over the final structure of the heterocyclic compound, making this compound an ideal starting material for the generation of libraries of diverse, highly substituted pyridine derivatives for screening in drug discovery programs.
Troubleshooting and Optimization
As with any chemical reaction, challenges can arise during the synthesis of novel compounds using this compound. Here are some common issues and potential solutions:
-
Low Yield: If the reaction is not proceeding to completion, consider increasing the reaction temperature, changing the base to a stronger one (e.g., from K₂CO₃ to K₃PO₄), or screening different palladium catalyst/ligand systems.
-
Side Reactions: The formation of homocoupled products (from the boronic acid or the aryl halide) can sometimes be observed. This can often be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the slow addition of one of the coupling partners.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid can occur, especially in the presence of protic impurities. Using anhydrous solvents and reagents is recommended to minimize this side reaction.
-
Difficult Purification: The polarity of pyridine-containing compounds can sometimes make purification by column chromatography challenging. Experimenting with different solvent systems or considering alternative purification methods like recrystallization or preparative HPLC may be necessary.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel, highly substituted heterocyclic compounds. Its unique trifunctional nature allows for a strategic and controlled approach to the construction of complex molecular architectures through sequential Suzuki-Miyaura and other cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry. By understanding the reactivity of this reagent and by carefully optimizing reaction conditions, the full synthetic potential of this compound can be realized, paving the way for the discovery of new and innovative therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-Bromo-2-chloropyridin-4-yl)boronic acid in Materials Science
Introduction: A Versatile Heterocyclic Building Block for Advanced Materials
(5-Bromo-2-chloropyridin-4-yl)boronic acid is a bifunctional organoboron compound that is emerging as a critical building block in the synthesis of advanced functional materials. Its unique structure, featuring a pyridine core with two distinct halogen atoms (bromine and chlorine) and a reactive boronic acid moiety, offers synthetic chemists a versatile platform for creating complex molecular architectures. The electron-deficient nature of the pyridine ring, combined with the well-established reactivity of the boronic acid group in palladium-catalyzed cross-coupling reactions, makes this reagent particularly valuable for the construction of π-conjugated systems.[1] These systems are the foundation of many modern materials used in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3]
This guide provides an in-depth exploration of the application of this compound in materials science. It is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel organic materials. The protocols and discussions herein are grounded in established chemical principles and aim to provide both practical methodologies and the causal reasoning behind experimental choices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and designing synthetic protocols.
| Property | Value | Reference |
| CAS Number | 871329-63-4 | [4] |
| Molecular Formula | C₅H₄BBrClNO₂ | [5] |
| Molecular Weight | 236.26 g/mol | [5] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Core Application: Suzuki-Miyaura Cross-Coupling for π-Conjugated Systems
The primary application of this compound in materials science is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7][8] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid's pyridyl core and an aryl or heteroaryl halide (or triflate). This capability is fundamental to extending π-conjugation, a key requirement for tuning the electronic and photophysical properties of organic materials.[2]
The pyridine nitrogen atom within the structure can influence the final material's properties by modulating electron density, improving electron transport, and providing a site for non-covalent interactions.[9] The presence of the bromo and chloro substituents on the resulting coupled product offers opportunities for subsequent, selective functionalization, allowing for the stepwise construction of highly complex and tailored materials.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the pyridyl ring in this case) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl bromides, which are common partners in the synthesis of materials for organic electronics.
Objective: To synthesize a 4-aryl-5-bromo-2-chloropyridine derivative as a precursor for an OLED host material.
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is chosen. This is because aryl chlorides (which may be present on the coupling partner or on the product for subsequent reactions) are less reactive than aryl bromides.[10] Buchwald-type ligands are highly effective at promoting the oxidative addition to these less reactive C-Cl bonds and generally give high yields.[1] For simpler couplings with aryl bromides, a more traditional catalyst like Pd(PPh₃)₄ can also be effective.[11]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant degradation of base-sensitive functional groups.[12] It is often more effective than weaker bases like K₂CO₃ for challenging couplings.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: All palladium-catalyzed reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the sensitive Pd(0) catalyst.[11]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br) (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%) and add this mixture to the Schlenk flask.
-
Inert Atmosphere Purge: Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-5-bromo-2-chloropyridine.
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Polycondensation
This compound can be used as a monomer in Suzuki polycondensation reactions to create conjugated polymers. For this application, the boronic acid is typically coupled with a dibromo-aromatic comonomer. The resulting polymer will have the pyridine unit in its backbone, influencing its electronic properties.
Objective: To synthesize a poly(arylene-pyridylene) copolymer for evaluation in organic electronic devices.
Causality and Experimental Choices:
-
Monomer Stoichiometry: Achieving a precise 1:1 stoichiometry between the diboronic acid (or its ester equivalent) and the dihalide monomer is critical for obtaining high molecular weight polymers.[2] For this protocol, we will first convert the this compound to its more stable and easily purified pinacol boronate ester.
-
Catalyst System: A highly active catalyst system is required for polymerization to ensure efficient chain growth. Pd(PPh₃)₄ is a reliable choice for many Suzuki polymerizations, though more advanced systems may be required for challenging monomers.[11]
-
Reaction Conditions: The reaction is typically run at a moderate concentration to favor intermolecular chain growth over intramolecular cyclization. A single organic solvent with a high boiling point, like toluene or DMF, is often used with a strong aqueous base.
Part A: Synthesis of this compound pinacol ester
-
To a solution of this compound (1.0 equiv.) in anhydrous THF, add pinacol (1.1 equiv.).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure. The crude product can often be used directly or purified by recrystallization or chromatography.
Part B: Suzuki Polycondensation
Materials:
-
This compound pinacol ester (1.00 equivalent)
-
1,4-Dibromo-2,5-bis(alkoxy)benzene (comonomer, 1.00 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (2 M, 4.0 equivalents)
-
Toluene
-
Aliquat 336 (phase transfer catalyst)
Step-by-Step Procedure:
-
Monomer Setup: To a Schlenk flask, add the boronic acid pinacol ester (1.00 equiv.), the dibromo comonomer (1.00 equiv.), and toluene.
-
Degassing: Degas the solution by bubbling Argon through it for 30 minutes.
-
Catalyst and Base Addition: Add the Pd(PPh₃)₄ catalyst, the aqueous K₂CO₃ solution, and a few drops of Aliquat 336.
-
Polymerization: Heat the vigorously stirred biphasic mixture to 90 °C under a positive pressure of Argon. The reaction progress is often indicated by an increase in viscosity.
-
Monitoring: Monitor the reaction for 24-48 hours. Molecular weight can be tracked by taking small aliquots for Gel Permeation Chromatography (GPC) analysis.
-
Termination and Precipitation: Cool the reaction to room temperature. End-cap the polymer chains by adding a small amount of phenylboronic acid, followed by bromobenzene, and stirring for a few hours each.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the solid polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with acetone, hexane, and finally chloroform to remove oligomers and catalyst residues. The final polymer is isolated from the chloroform fraction.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable route to novel π-conjugated small molecules and polymers with tailored optoelectronic properties. The protocols detailed in this guide offer a solid foundation for researchers to explore the potential of this reagent in creating next-generation materials for OLEDs, OPVs, and other electronic applications. The presence of multiple reaction sites on the pyridine core ensures that the synthetic possibilities are vast, paving the way for continued innovation in materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlled polymerizations for the synthesis of semiconducting conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. 1072944-19-4|(5-Bromo-2-chloropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Regioselective reactions of (5-Bromo-2-chloropyridin-4-yl)boronic acid
An In-Depth Guide to the Regioselective Reactions of (5-Bromo-2-chloropyridin-4-yl)boronic acid
Introduction: A Versatile Scaffold for Directed Synthesis
This compound is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility lies in the orthogonal reactivity of its three functional groups: a boronic acid, a bromine atom, and a chlorine atom, all positioned on an electron-deficient pyridine core. This unique arrangement allows for a sequence of selective cross-coupling reactions, enabling the precise and controlled construction of complex, polysubstituted pyridine derivatives.
The primary challenge and opportunity when working with this reagent is controlling the regioselectivity of its reactions. The two halogen atoms, bromine at the C5 position and chlorine at the C2 position, serve as distinct handles for palladium-catalyzed cross-coupling reactions. Understanding the principles that govern which site reacts preferentially is paramount for designing efficient and predictable synthetic routes. This guide provides a detailed examination of these principles and offers field-tested protocols for achieving high regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Reagent Profile: this compound
-
Chemical Name: this compound
-
Molecular Formula: C₅H₄BBrClNO₂[2]
-
Appearance: Typically an off-white to pale yellow solid.
-
Handling and Storage: Like most boronic acids, this reagent is susceptible to dehydration, which can lead to the formation of boroxine anhydrides. It should be stored in a cool, dry place, preferably under an inert atmosphere, to maintain its reactivity. It is generally stable under standard laboratory conditions but should be handled with care, avoiding excessive heat and moisture.
Pillar of Synthesis: Understanding Regioselectivity
The regiochemical outcome of cross-coupling reactions on dihalogenated pyridines is governed by a confluence of electronic and steric factors, as well as the specific catalytic system employed. The key to selectivity lies in the differential reactivity of the carbon-halogen bonds toward the crucial oxidative addition step in the catalytic cycle.[3]
-
Carbon-Halogen Bond Strength: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[4][5][6] This trend correlates inversely with carbon-halogen bond dissociation energy. Consequently, the C5-Br bond in our substrate is inherently more reactive and susceptible to oxidative addition than the C2-Cl bond. This provides a natural bias for reactivity at the C5 position under milder conditions.
-
Positional Electronics of the Pyridine Ring: The pyridine ring is electron-deficient, a property that influences the reactivity of its substituents. Positions α (C2/C6) and γ (C4) to the nitrogen atom are more electron-poor and thus more activated towards nucleophilic attack and, in many cases, oxidative addition.[4] While the C2-Cl bond is electronically activated by the adjacent nitrogen, its greater bond strength compared to C5-Br often makes it less reactive.
-
Catalyst and Ligand Control: While the inherent reactivity favors the C-Br bond, the choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand can override this preference.[7][8] Bulky, electron-rich ligands can facilitate the cleavage of the stronger C-Cl bond, sometimes enabling a reversal of the "natural" selectivity.[8] Therefore, catalyst selection is a critical tool for directing the reaction to the desired position.
Application Note 1: Regioselective Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[9] When applied to this compound, the goal is to selectively couple a new aryl or vinyl group at either the C5 or C2 position.
Protocol 1: Selective Coupling at the C5-Br Position
This protocol leverages the higher intrinsic reactivity of the C-Br bond to achieve selective functionalization at the C5 position while preserving the C2-Cl bond for subsequent transformations.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Solvent System: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)
-
Anhydrous, degassed solvents are required.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the partner arylboronic acid, and the base (K₂CO₃).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄] followed by the degassed solvent system.
-
Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloro-4-pyridylboronic acid derivative.
Causality and Mechanistic Insight: The choice of Pd(PPh₃)₄ as the catalyst and moderate reaction temperatures (80-90 °C) are key to this selectivity. This "classic" catalyst system is sufficiently reactive to cleave the weaker C-Br bond but generally requires higher temperatures or more specialized ligands to efficiently activate the stronger C-Cl bond.[5][6] The aqueous base is crucial for activating the boronic acid for the transmetalation step of the catalytic cycle.[9]
Data Summary: Suzuki-Miyaura Coupling at C5
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | Dioxane/H₂O | 85 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 80 | 10 | 75-85 |
Application Note 2: Regioselective Sonogashira C-C sp Coupling
The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, a valuable transformation for creating rigid molecular linkers.[10] Similar to the Suzuki reaction, selectivity can be achieved by exploiting the C-Br versus C-Cl reactivity difference.
Protocol 2: Selective Alkynylation at the C5-Br Position
This protocol details the preferential coupling of a terminal alkyne at the C5-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-4 mol%)
-
Copper(I) Iodide (CuI) (4-8 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., TEA) and the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material (typically 1-6 hours).
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the 5-alkynyl-2-chloropyridin-4-ylboronic acid.
Causality and Mechanistic Insight: The standard Sonogashira conditions, employing a palladium catalyst in conjunction with a copper(I) co-catalyst, are mild enough to selectively activate the C-Br bond over the C-Cl bond.[11] The base (TEA or DIPEA) is critical, serving both to neutralize the HX byproduct and to deprotonate the terminal alkyne, facilitating its addition to the copper acetylide intermediate. The choice of ligand on the palladium catalyst can influence selectivity; however, standard phosphine ligands typically provide excellent C-Br selectivity.[12][13]
Application Note 3: Regioselective Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, widely used in the synthesis of pharmaceuticals.[14] Achieving regioselectivity with this compound allows for the directed synthesis of aminopyridines.
Protocol 3: Selective Amination at the C5-Br Position
This protocol focuses on the amination of the more reactive C5-position, leaving the C2-chloro and C4-boronic acid groups untouched for further functionalization.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the ligand, and the base to an oven-dried reaction vial or flask.
-
Reagent Addition: Add the this compound, followed by the solvent and then the amine.
-
Reaction: Seal the vessel tightly and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the resulting crude material via silica gel chromatography to isolate the 5-amino-2-chloropyridin-4-ylboronic acid product.
Causality and Mechanistic Insight: The regioselectivity of Buchwald-Hartwig amination is highly dependent on the catalyst system.[15] For selective reaction at the C-Br bond, a moderately active catalyst system is sufficient. Using a common palladium precursor like Pd(OAc)₂ with a bidentate phosphine ligand such as BINAP or Xantphos at temperatures around 100 °C typically favors oxidative addition at the more labile C-Br site.[5][15] The strong base, NaOtBu, is essential for deprotonating the amine, making it a competent nucleophile in the catalytic cycle.[14] Achieving high selectivity against the electronically activated C2-Cl position requires careful temperature control and avoiding overly reactive catalyst systems that might lead to double amination or reaction at the C2 position.[16]
Data Summary: Buchwald-Hartwig Amination at C5
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP (1/2) | NaOtBu | Toluene | 100 | 80-90 |
| Aniline | Pd(OAc)₂ / Xantphos (2/4) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| Benzylamine | Pd(OAc)₂ / BINAP (2/3) | NaOtBu | Toluene | 90 | 85-95 |
Conclusion
This compound stands out as a powerful and versatile intermediate for the synthesis of polysubstituted pyridines. The inherent difference in reactivity between the C5-Br and C2-Cl bonds provides a reliable platform for regioselective functionalization. By carefully selecting the reaction conditions—specifically the catalyst, ligands, and temperature—researchers can selectively address the C5 position via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while preserving the C2-chloro and C4-boronic acid functionalities for subsequent synthetic operations. The protocols and principles outlined in this guide serve as a robust starting point for scientists aiming to leverage this valuable building block in their drug discovery and materials science programs.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. aobchem.com [aobchem.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Catalytic systems for functionalizing (5-Bromo-2-chloropyridin-4-yl)boronic acid
An In-Depth Guide to the Strategic Functionalization of (5-Bromo-2-chloropyridin-4-yl)boronic acid
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and materials science, heteroaromatic scaffolds are of paramount importance. Among these, the pyridine core is a privileged structure, present in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings. The strategic functionalization of this core allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This compound is a uniquely valuable building block for chemical synthesis. It presents three distinct, orthogonally reactive sites: a boronic acid at the C4 position, a bromine atom at C5, and a chlorine atom at C2. The inherent differences in the reactivity of these functional groups allow for a controlled, stepwise elaboration of the pyridine scaffold. This guide provides a detailed exploration of the catalytic systems and protocols required to selectively functionalize this versatile intermediate, with a focus on the underlying principles that govern catalyst selection and reaction outcomes. The general reactivity for palladium-catalyzed cross-coupling reactions follows the order: Boronic Acid (Suzuki) > C-Br > C-Cl.[1][2][3] This predictable hierarchy is the foundation of the synthetic strategies discussed herein.
Part 1: Suzuki-Miyaura Coupling — Functionalizing the Boronic Acid Moiety
The most prominent reaction of this compound involves the boronic acid group itself. The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forging carbon-carbon bonds between an organoboron species and an organohalide.[4] This is the primary method for attaching the pyridine core to other aromatic or heteroaromatic systems.
Causality of Component Selection
The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components:
-
Palladium Catalyst: The reaction is driven by a Pd(0) species. While air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are commonly used, they must be reduced in situ to the active Pd(0) state. Direct Pd(0) sources like Pd(PPh₃)₄ are also highly effective.[5][6]
-
Phosphine Ligand: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. For standard couplings, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, bulky and electron-rich ligands (e.g., Buchwald or Fu ligands) are necessary to promote the oxidative addition step.[6][7][8]
-
Base: A base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[4] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.
-
Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature. Common choices include ethereal solvents like 1,4-dioxane or THF, often with an aqueous component to dissolve the inorganic base.[5][9]
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The general workflow involves careful setup under an inert atmosphere to protect the catalyst from oxygen.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
-
Schlenk flask, magnetic stirrer, condenser, and inert gas (Argon or Nitrogen) line.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of boronic acid).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the boronic acid starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Selective Functionalization of the C5-Bromo Position
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for selective functionalization at the C5 position while preserving the chlorine at C2 for subsequent transformations.[3]
A. Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for extending molecular scaffolds and is typically co-catalyzed by palladium and copper(I).[10][11]
Catalyst System Rationale:
-
Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a common and effective precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the standard Sonogashira mechanism. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[12]
-
Amine Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent or co-solvent.[12]
Caption: Dual catalytic cycle for the Sonogashira coupling.
Protocol 2: Selective Sonogashira Coupling at C5
Materials:
-
5-Aryl-2-chloro-4-substituted pyridine (from Protocol 1) (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 equiv, 6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous)
-
THF (Anhydrous, degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-2-chloropyridine starting material, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal, evacuate, and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF and TEA (or DIPA) in a 2:1 ratio. Stir for 5 minutes. Then, add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Add ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
B. Buchwald-Hartwig Amination: Synthesis of Aminopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction, essential for synthesizing aryl amines.[13][14] Achieving high yields and selectivity, especially with challenging substrates, is highly dependent on the choice of a bulky, electron-rich phosphine ligand.
Catalyst System Rationale:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are stable and readily form the active Pd(0) catalyst in the presence of a phosphine ligand.
-
Ligand: This is the most critical parameter. Second and third-generation Buchwald ligands (e.g., XPhos, RuPhos) are designed to facilitate both the oxidative addition of the aryl halide and the final reductive elimination step, which can be rate-limiting.[15][16] The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is highly reactive.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[17]
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 3: Selective Buchwald-Hartwig Amination at C5
Materials:
-
5-Aryl-2-chloro-4-substituted pyridine (from Protocol 1) (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous, degassed)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu to a flame-dried Schlenk flask. Add the 5-bromo-2-chloropyridine starting material, the amine, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask and remove it from the glovebox if necessary.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS (a small aliquot can be quenched with water and extracted with ethyl acetate for analysis). Reactions are typically complete in 6-24 hours.
-
Work-up: Cool to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparative Data and Catalyst Selection
The choice of catalytic system is paramount for achieving high yield and selectivity. The following table provides a summary of representative conditions for the functionalization of dihalopyridines, which serves as a guide for optimizing reactions with this compound.
| Reaction Type | Target Bond | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | C4-B(OH)₂ | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | >85% |
| Sonogashira | C5-Br | PdCl₂(PPh₃)₂ (3) | PPh₃ | TEA (excess) | THF | RT - 50 | 75-95% |
| Buchwald-Hartwig | C5-Br | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 70-90% |
| Suzuki-Miyaura | C5-Br | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 80-95% |
Conclusion and Future Directions
This compound is a powerful synthetic intermediate whose value lies in the differential reactivity of its three functional groups. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can selectively and sequentially functionalize the pyridine core. The protocols and principles outlined in this guide—Suzuki-Miyaura for C-C bond formation at the boronic acid, followed by selective Sonogashira or Buchwald-Hartwig reactions at the more reactive C-Br bond—provide a robust roadmap for the synthesis of complex, highly substituted pyridine derivatives. The remaining C-Cl bond serves as a handle for further diversification using more forcing conditions, opening the door to a vast chemical space for exploration in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Stability and degradation of (5-Bromo-2-chloropyridin-4-yl)boronic acid
Welcome to the technical support guide for (5-Bromo-2-chloropyridin-4-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling, storing, and utilizing this versatile reagent in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth, field-proven insights to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
I. Core Concepts: Understanding the Stability of this compound
This compound is an electron-deficient heteroaromatic boronic acid. This electronic nature, a consequence of the electronegative nitrogen atom and the chloro and bromo substituents, is key to its reactivity in cross-coupling reactions. However, these same features also render it susceptible to specific degradation pathways, most notably protodeboronation.
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively converts the boronic acid into an inactive byproduct (5-bromo-2-chloropyridine). This process is a common failure mode in Suzuki-Miyaura couplings and is highly dependent on factors such as pH, temperature, and the presence of water.[1][2] For electron-deficient arylboronic acids, protodeboronation is often accelerated under basic conditions, which are typically required for the Suzuki-Miyaura reaction.[2][3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. The primary concerns are exposure to moisture, oxygen, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque vial | Protects from moisture and light. Some boronic acids can be light-sensitive.[4] |
For long-term storage, it is advisable to aliquot the boronic acid into smaller, single-use quantities to avoid repeated exposure of the bulk material to the atmosphere.
Q2: I've observed a decline in the purity of my boronic acid over time, even with proper storage. What could be the cause?
A2: Even under recommended storage conditions, very slow degradation can occur. The most likely culprit is gradual hydrolysis due to trace amounts of moisture. It is also possible for boronic acids to form anhydrides (boroxines) upon dehydration. While boroxine formation is often reversible upon addition to a reaction mixture containing water, it can complicate accurate weighing and stoichiometry calculations. It is best practice to use freshly purchased or recently verified material for critical reactions.
Q3: Can I use water as a co-solvent in reactions with this boronic acid?
A3: Yes, water is a common co-solvent in Suzuki-Miyaura reactions and is often necessary to dissolve the inorganic base. However, be aware that water is a reactant in the protodeboronation side reaction.[2] Therefore, the amount of water and the reaction time should be carefully optimized. For particularly sensitive substrates, consider using anhydrous conditions with a soluble base or alternative strategies to minimize water content.
Q4: How does the position of the boronic acid group on the pyridine ring affect its stability?
A4: The position of the boronic acid group relative to the nitrogen atom significantly impacts stability. 2-Pyridylboronic acids are notoriously unstable due to the proximity of the nitrogen atom, which can lead to rapid protodeboronation through a zwitterionic intermediate.[1][5] 3- and 4-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts.[6] However, the electron-withdrawing nature of the chloro and bromo substituents on your specific molecule still renders it more susceptible to degradation than simple phenylboronic acid.
III. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a problem-and-solution framework for common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
Problem 1: Low or no yield of the desired coupled product, with recovery of starting materials.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst. | The active Pd(0) species can be oxidized and deactivated by atmospheric oxygen.[7] |
| Insufficient Base Strength or Solubility | Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for solid-liquid reactions. | The base is crucial for the formation of the boronate species, which facilitates transmetalation.[8] |
| Inadequate Degassing | Thoroughly degas all solvents and the reaction vessel (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). | Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid.[7] |
Problem 2: Significant formation of 5-bromo-2-chloropyridine as a byproduct.
This is a clear indication of protodeboronation.
| Potential Cause | Recommended Action | Scientific Rationale |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Attempt the reaction at a lower temperature. | Protodeboronation is a time- and temperature-dependent process. Minimizing both can suppress this side reaction. |
| Excess Water or Protic Solvent | Use the minimum amount of water necessary to dissolve the base. Consider using a solvent system with a lower water content (e.g., dioxane/water 10:1). | Water is a key reagent in protodeboronation. Reducing its concentration can slow the rate of this undesired pathway.[2] |
| Suboptimal Base | Screen different bases. While a base is necessary, some bases may create a pH environment that is more conducive to protodeboronation. | The rate of protodeboronation is highly pH-dependent.[1][2] |
| Inherent Instability | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[9] | These derivatives can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus its decomposition. |
Experimental Protocol: Conversion to a Diethanolamine Adduct for Enhanced Stability
For reactions where protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct is a practical solution.[9]
-
Dissolution: In a vial equipped with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[9]
IV. Visualization of Key Processes
Degradation Pathway: Protodeboronation
The following diagram illustrates the base-catalyzed protodeboronation of this compound.
Caption: Base-catalyzed protodeboronation mechanism.
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram outlines a typical workflow for a Suzuki-Miyaura coupling reaction, highlighting critical steps to ensure success.
Caption: Generalized Suzuki-Miyaura experimental workflow.
V. References
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. --INVALID-LINK--
-
Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. --INVALID-LINK--
-
(5-Bromo-2-chloropyridin-3-yl)boronic acid. BLDpharm. --INVALID-LINK--
-
Protodeboronation. Wikipedia. --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. --INVALID-LINK--
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. --INVALID-LINK--
-
This compound. AbacipharmTech. --INVALID-LINK--
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--
-
Suzuki coupling help. Reddit. --INVALID-LINK--
-
(5-bromo-2-chloropyridin-3-yl)boronic acid. Chemspace. --INVALID-LINK--
-
Help needed with unreproducible Suzuki coupling. Reddit. --INVALID-LINK--
-
(2-Bromo-5-chloropyridin-4-yl)boronic acid. Sunway Pharm Ltd. --INVALID-LINK--
-
5-Bromo-2-chloropyridine-4-boronic acid. AOBChem USA. --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Masking Boronic Acids for Suzuki Coupling. YouTube. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (5-Bromo-2-chloropyridin-4-yl)boronic Acid and Derivatives
Welcome to the technical support center for (5-Bromo-2-chloropyridin-4-yl)boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks in their synthetic workflows. Boronic acids, particularly heteroaromatic variants, are notorious for their purification challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common issues and achieve high purity for your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of pyridinyl boronic acids.
Q1: What are the most common impurities found in crude this compound?
A: Typically, the impurity profile of a crude aryl boronic acid includes three main species:
-
Boroxines: These are cyclic trimeric anhydrides formed from the intermolecular dehydration of three boronic acid molecules.[1][2][3] This is a reversible process, and samples of boronic acid often exist as an equilibrium mixture of the monomer and the boroxine, which can complicate analysis and reactivity.[1][4] The equilibrium can be shifted back towards the boronic acid by the addition of water.[1]
-
Protodeboronation Products: This is the product resulting from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. For the title compound, this would be 5-bromo-2-chloropyridine. This degradation can be promoted by acidic or basic conditions and the presence of certain metals.[5]
-
Homocoupling Dimers & Starting Materials: Residual starting materials from the borylation reaction or dimers formed from unwanted side reactions can also be present.[6]
Q2: My ¹H NMR spectrum shows broad signals and complex multiplets that don't match the expected structure. What is happening?
A: This is a classic indicator of the presence of boroxine in your sample. The boronic acid and its corresponding boroxine are often in equilibrium in solution, especially in anhydrous solvents like CDCl₃.[1][3] This equilibrium can lead to peak broadening and the appearance of multiple sets of signals. To confirm this, you can try adding a drop of D₂O to your NMR tube; this will often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner, sharper spectrum.[4]
Q3: Can I purify my this compound using standard silica gel chromatography?
A: It is strongly discouraged. Boronic acids are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel, leading to significant streaking, low recovery, and often, decomposition on the column.[5][6][7] While some robust boronic acids can be purified on silica, halogenated pyridinyl boronic acids are generally not suitable candidates for this method.
Q4: How should I properly store my purified this compound to prevent degradation?
A: To ensure long-term stability, the purified compound should be stored under cool (2-8°C), dry, and inert conditions (e.g., under an argon or nitrogen atmosphere).[8] This minimizes both the risk of dehydration to form boroxines and oxidative or hydrolytic degradation to the corresponding alcohol (5-bromo-2-chloro-4-hydroxypyridine) and boric acid.[8]
Section 2: Troubleshooting Guides & Advanced Strategies
This section provides solutions to specific experimental failures and introduces more advanced purification techniques.
Issue 1: My compound is an oil that refuses to crystallize, making recrystallization impossible.
-
Causality: Some boronic acids, or their crude mixtures, have low melting points or form eutectic mixtures with impurities, preventing crystallization.
-
Troubleshooting Steps:
-
Trituration: Attempt to solidify the oil by placing it in a refrigerator or freezer overnight.[9] Once solid, triturate (grind/stir) the material vigorously with a non-polar solvent like hexanes or diethyl ether. This will often wash away non-polar impurities, leaving the more polar boronic acid as a solid powder.
-
Derivatization to a Crystalline Adduct: A highly effective strategy is to form a crystalline adduct with diethanolamine.[5][9][10] This adduct often crashes out of non-polar solvents as a stable, purifiable solid. The free boronic acid can be regenerated afterward. See Protocol 3 for the detailed methodology.
-
Issue 2: My acid-base extraction resulted in very low recovery of the final product.
-
Causality: this compound is amphoteric. The pyridine nitrogen is basic, while the boronic acid is a Lewis acid. Improper pH control during the extraction can lead to the compound remaining in the wrong phase or precipitating at the interface.
-
Troubleshooting Steps:
-
pH Monitoring: When basifying to extract the boronic acid into the aqueous phase, use a pH meter and adjust carefully. A pH of ~10-11 is typically sufficient to deprotonate the boronic acid without causing significant degradation.
-
Controlled Acidification: During the re-acidification step to precipitate the product, add the acid dropwise with vigorous stirring, again monitoring the pH. The isoelectric point for this molecule will be where it has minimum solubility. Avoid adding a large excess of strong acid, which could protonate the pyridine nitrogen and increase its solubility in the aqueous phase.
-
Solvent Choice: Ensure the organic solvent used to wash the basic aqueous layer (e.g., ethyl acetate, DCM) does not form stable emulsions.[11]
-
Issue 3: I need to use chromatography. What is the most reliable method?
-
Causality: The instability of the B-C bond and the Lewis acidity of the boronic acid group necessitate alternatives to standard silica gel.[5]
-
Solution: Indirect Purification via a Pinacol Ester.
-
Protection/Derivatization: Convert the crude boronic acid to its corresponding pinacol boronate ester by reacting it with pinacol. This derivative is significantly more stable, less polar, and generally behaves well during silica gel chromatography.[9]
-
Chromatography: Purify the pinacol ester using standard flash chromatography. It has been shown that impregnating the silica gel with boric acid can further reduce the Lewis basicity of the silica and prevent over-adsorption of the ester, improving yields.[12]
-
Deprotection: The purified pinacol ester can then be hydrolyzed back to the boronic acid if required for the subsequent reaction, or used directly in many cross-coupling protocols.
-
Comparative Analysis of Purification Methods
| Method | Pros | Cons | Best For |
| Recrystallization | High purity achievable; scalable.[13] | Can be difficult to find a suitable solvent system; not suitable for oils.[5] | Crude products that are solids with >85% purity. |
| Acid-Base Extraction | Good for removing neutral impurities; scalable.[14] | Risk of low recovery and degradation; ineffective for acidic/basic impurities.[7][9] | Removing non-polar, neutral impurities. |
| Derivatization (Pinacol Ester) | Allows for reliable silica gel purification; ester is more stable.[9] | Requires two additional chemical steps (protection/deprotection). | Complex mixtures or when standard methods fail. |
| Derivatization (DEA Adduct) | Can isolate product from oils; adduct is often highly crystalline.[5][10] | Can be laborious; requires regeneration of the free boronic acid.[9] | Crude products that are oils or refuse to crystallize. |
Section 3: Visual Workflows & Diagrams
Visualizing the decision-making process and chemical principles can streamline your purification strategy.
Diagram 1: General Purification Strategy Flowchart
Caption: Decision flowchart for selecting a purification method.
Diagram 2: Boronic Acid <=> Boroxine Equilibrium
References
- 1. researchgate.net [researchgate.net]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of Suzuki Coupling with (5-Bromo-2-chloropyridin-4-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving (5-Bromo-2-chloropyridin-4-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The guidance provided herein is rooted in established chemical principles and field-proven insights to help you troubleshoot common issues and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered when working with this compound in Suzuki coupling reactions.
Q1: Why is my Suzuki coupling reaction with this compound giving a low yield?
Low yields with this substrate can stem from several factors. The primary culprits are often related to the inherent properties of pyridylboronic acids and the presence of two distinct halogen atoms. Key issues include:
-
Protodeboronation: Pyridylboronic acids, especially those with nitrogen in the 2-position relative to the boronic acid, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a significant decomposition pathway that consumes your starting material.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] This is a well-documented challenge often referred to as the "2-pyridyl problem".[5]
-
Competitive Coupling: The presence of both a bromo and a chloro substituent introduces the possibility of competitive coupling. Generally, the carbon-bromine bond is more reactive and will undergo oxidative addition with the palladium catalyst preferentially over the carbon-chlorine bond.[6][7] However, under harsh conditions, or with highly active catalysts, selectivity can be an issue.
Q2: Which halogen is expected to react first, the bromo or the chloro group?
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[6] Therefore, for this compound, the Suzuki coupling is expected to occur selectively at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for potential subsequent transformations.[8]
Q3: What are the most common side reactions to be aware of?
Besides protodeboronation, you should be mindful of the following side reactions:
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical bipyridine byproduct.[9] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[9][10]
-
Dehalogenation: Under certain conditions, particularly with highly reactive organoboron compounds or strong reducing agents, the aryl halide can undergo dehalogenation, where the halogen is replaced by a hydrogen atom.[10]
Q4: Should I be concerned about the stability of this compound?
Yes, pyridylboronic acids are known to be less stable than their aryl counterparts.[5] They can be prone to decomposition upon storage, especially if exposed to moisture or air. It is advisable to use fresh or properly stored boronic acid. To mitigate instability, consider using more stable derivatives like pinacol esters or MIDA boronates.[3][9]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low to No Product Formation
Possible Cause 1: Catalyst Inactivation or Insufficient Activity
-
Question: My reaction is not proceeding, or the conversion is very low. Could my catalyst be the problem?
-
Answer: Yes, this is a strong possibility. The pyridine nitrogen can poison the palladium catalyst.[3] For challenging substrates like 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ may be less effective.[9]
-
Solution: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr.[9][11] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step with the C-Cl bond, and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[9] Highly active precatalysts like XPhos Pd G3 or PEPPSI™-IPr are excellent choices.[4][12]
-
Possible Cause 2: Ineffective Base
-
Question: I am using a standard base like K₂CO₃, but the reaction is not working well. Why might this be?
-
Answer: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9] The choice of base is highly dependent on the substrates and solvent system. For challenging couplings involving heteroaryl chlorides, a stronger base is often required.[9]
-
Solution: Screen a panel of bases. Potassium phosphate (K₃PO₄) is frequently a robust choice for difficult Suzuki couplings.[7][9] Cesium carbonate (Cs₂CO₃) can also be very effective, though it is more expensive.[9] The optimal base should be determined empirically for your specific aryl halide partner.
-
Problem 2: Significant Side Product Formation
Possible Cause 1: Protodeboronation of the Boronic Acid
-
Question: I am observing a significant amount of the deborylated starting material, (5-Bromo-2-chloropyridine), in my reaction mixture. What is happening and how can I prevent it?
-
Answer: You are likely observing protodeboronation, a common side reaction for heteroaromatic boronic acids, especially in the presence of aqueous bases.[1][9]
-
Solution 1: Minimize the amount of water in your reaction or use anhydrous conditions if possible. However, a small amount of water is often necessary for the Suzuki reaction to proceed.[13]
-
Solution 2: Switch from the boronic acid to a more stable derivative. Boronic pinacol esters or potassium trifluoroborate salts are generally less prone to protodeboronation.[9] MIDA boronates are also known for their stability and can be used in a "slow-release" strategy.[14]
-
Solution 3: The pH of the reaction mixture can influence the rate of protodeboronation. For some basic heteroaromatic boronic acids, the zwitterionic form present at neutral pH is highly susceptible to this side reaction. Shifting the pH away from neutral by the addition of acid or a stronger base can sometimes attenuate this process.[1]
-
Possible Cause 2: Homocoupling of the Boronic Acid
-
Question: I am isolating a bipyridine byproduct that corresponds to the dimerization of my boronic acid. How can I minimize this?
-
Answer: Homocoupling is often a result of oxygen in the reaction system or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[9]
-
Solution: Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent and by subjecting your sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas.[7][9] Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand or a highly efficient precatalyst can also reduce homocoupling.[9]
-
Recommended Reaction Components and Conditions
The following table summarizes recommended starting points for optimizing your Suzuki coupling reaction.
| Component | Recommendation | Rationale and Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a precatalyst (e.g., XPhos Pd G3) | Precatalysts are often more efficient and air-stable. For couplings at the C-Cl bond, highly active catalysts are necessary.[9] |
| Ligand | Buchwald ligands (SPhos, XPhos), or NHC ligands (IPr) | Bulky, electron-rich ligands are excellent for promoting the coupling of electron-deficient heteroaryl chlorides and preventing catalyst deactivation.[9][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical and should be screened. K₃PO₄ is a good starting point for challenging couplings.[7][9] |
| Solvent | 1,4-Dioxane, Toluene, THF (often with a small amount of water) | The solvent system needs to dissolve both the organic and inorganic components. Anhydrous solvents should be used and properly degassed.[7][9][15] |
| Temperature | 80-110 °C | Higher temperatures may be required, especially for the less reactive C-Cl bond, but can also increase side reactions.[7][9] |
Experimental Protocols
Baseline Protocol for Suzuki Coupling at the C-Br Position
This protocol provides a general starting point for the selective coupling at the C-5 bromine of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and K₃PO₄.[7]
-
Add Pd₂(dba)₃ and SPhos to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[9]
-
Add the degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.[7]
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of (5-Bromo-2-chloropyridin-4-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for overcoming the challenges associated with the use of (5-Bromo-2-chloropyridin-4-yl)boronic acid, a valuable yet often problematic building block in cross-coupling reactions.
Introduction: Understanding the Challenge
This compound is a highly functionalized pyridine derivative used in the synthesis of complex molecules for pharmaceuticals and materials science. However, its structure presents a unique set of challenges that can lead to low reactivity and poor yields in Suzuki-Miyaura cross-coupling reactions. The primary difficulties stem from:
-
Electronic Deficiency : The pyridine nitrogen, combined with the electron-withdrawing effects of the chloro and bromo substituents, makes the boronic acid susceptible to degradation pathways.
-
Protodeboronation : This is a major undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom and terminating the productive catalytic cycle.[1][2][3] This process is often faster than the desired cross-coupling.
-
Catalyst Inhibition : The Lewis-basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition, which slows down the reaction.[4]
-
Reagent Instability : Like many boronic acids, this compound can be sensitive to moisture and air, potentially forming inactive boroxine trimers or degrading upon storage.[2][5]
This guide provides a structured, question-and-answer-based approach to diagnose and solve these common issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the first step. Low yields are often traced back to reagent quality or the reaction environment.
-
Reagent Integrity :
-
Boronic Acid Quality : Verify the purity of your this compound. It is prone to degradation.[1][2] Consider using a freshly opened bottle or purifying the reagent before use. See the "Protocol 2: Quality Assessment of Boronic Acid" section below for guidance.
-
Catalyst and Ligand Activity : Ensure your palladium source and phosphine ligand are active. Phosphine ligands are susceptible to oxidation.[1] Using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) can offer better reproducibility.[6][7]
-
Aryl Halide Partner : Confirm the purity of your coupling partner. The reactivity trend for the leaving group is generally I > Br > OTf >> Cl.[1]
-
-
Reaction Environment :
-
Inert Atmosphere : The exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][6][8] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1][7]
-
Solvent Purity : Use anhydrous, high-purity solvents. The presence of water can facilitate protodeboronation.[1][3]
-
Q2: I see a significant amount of (5-Bromo-2-chloropyridine) in my crude analysis, suggesting protodeboronation is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation is a common culprit, especially with electron-deficient heteroaryl boronic acids.[2][3] This side reaction kinetically competes with the desired transmetalation step in the Suzuki-Miyaura cycle.
Here are strategies to mitigate it:
-
Choice of Base : The base is critical for activating the boronic acid but can also promote its decomposition.
-
Milder Bases : Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][6] Fluoride-based bases like KF or CsF can also be effective, as they form more reactive trifluoroborate or tetracoordinate boronate species that can favor transmetalation over protodeboronation.[9][10]
-
Anhydrous Conditions : While many Suzuki protocols use aqueous bases, water is a proton source.[1] Running the reaction under strictly anhydrous conditions can suppress protodeboronation.
-
-
Use of More Stable Boron Reagents : Converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives often release the active boronic acid species slowly into the reaction, keeping its concentration low and minimizing decomposition.[3][11][12]
-
Pinacol Esters : Generally more stable than the corresponding boronic acids.[5]
-
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored long-term and undergo slow hydrolysis in situ to release the boronic acid for coupling.[11][12][13] This "slow-release" approach is ideal for unstable boronic acids.[11][13]
-
-
Reaction Temperature and Time : Lowering the reaction temperature and minimizing the reaction time can reduce the extent of thermal decomposition and protodeboronation.[1] Monitor the reaction closely to avoid prolonged heating after completion.
Q3: The reaction is very slow or stalls completely, even with fresh reagents and under inert conditions. Could catalyst inhibition be the problem?
A3: Yes, catalyst inhibition by the pyridine nitrogen is a significant challenge for this class of substrate.[4] The lone pair on the nitrogen can bind to the palladium center, occupying a coordination site and preventing the catalyst from participating in the catalytic cycle.
To overcome this, the choice of ligand is paramount:
-
Use Bulky, Electron-Rich Ligands : Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed to address these issues.
-
Function : These ligands are both sterically bulky and highly electron-donating. The bulkiness promotes the final reductive elimination step and can help prevent the pyridine nitrogen from binding tightly to the palladium.[14] The electron-rich nature accelerates the initial, often rate-limiting, oxidative addition step.[14][15]
-
Recommended Ligands : Good starting points include SPhos , XPhos , or RuPhos .[7][16][17][18] These have demonstrated success in coupling challenging heteroaryl chlorides and bromides.
-
The workflow below provides a visual guide to diagnosing these common problems.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: Given the challenges, starting with a robust, well-established catalyst system and carefully controlled conditions is crucial. The table below summarizes a recommended starting point based on modern, effective protocols for difficult couplings.[7][10][16]
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (or similar G3/G4 palladacycle) | Air-stable, ensures efficient generation of the active Pd(0) catalyst, and includes a highly effective ligand.[6] |
| Catalyst Loading | 1–3 mol% | A good starting range. Can be increased if the reaction is slow, but higher loadings increase cost and can lead to side reactions.[19] |
| Boronic Acid | 1.2–1.5 equivalents | A slight excess helps drive the reaction to completion, compensating for any potential decomposition.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equivalents) | Strong, non-nucleophilic bases that are effective in anhydrous or minimally aqueous conditions, helping to suppress protodeboronation.[1][6] |
| Solvent | 1,4-Dioxane or 2-MeTHF (anhydrous, degassed) | Aprotic ethereal solvents are generally effective for Suzuki couplings and have good solvating properties for the reagents.[10][16] |
| Co-solvent | Minimal water (e.g., 10:1 Dioxane/H₂O) or none | If using a base like K₃PO₄, a small amount of water can aid solubility, but it also increases the risk of protodeboronation. Start with anhydrous conditions if possible.[1][16] |
| Temperature | 80–110 °C | A typical temperature range for Suzuki couplings. Start lower (e.g., 80 °C) and increase if reactivity is low.[6][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely essential to prevent catalyst oxidation and boronic acid homocoupling.[1][8] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl halide partner.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv., limiting reagent)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv.)
-
Anhydrous 1,4-Dioxane (to achieve 0.1–0.2 M concentration)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask containing a stir bar, add the this compound, the aryl halide, and K₃PO₄.
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition : Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition : Add the anhydrous, degassed 1,4-Dioxane via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up : Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][7]
Protocol 2: Quality Assessment of Boronic Acid
Before committing to a large-scale reaction, it is prudent to assess the quality of your boronic acid.
Methods:
-
NMR Spectroscopy :
-
¹H NMR : Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Look for the characteristic broad singlet of the B(OH)₂ protons. The presence of significant signals corresponding to the protodeboronated species (5-Bromo-2-chloropyridine) indicates substantial degradation.
-
Boroxine Formation : The formation of a trimeric anhydride (boroxine) can be observed by a shift in the aromatic proton signals and the disappearance of the B(OH)₂ signal, which is replaced by a B-O-B environment. Boroxines are often still reactive but have different physical properties and stoichiometry.
-
-
LC-MS Analysis : Liquid Chromatography-Mass Spectrometry is a highly sensitive method to check for the presence of the parent boronic acid and any impurities, such as the protodeboronated byproduct.[20][21]
-
Derivatization to a Pinacol Ester : A simple test for reactivity and stability involves converting a small amount of the boronic acid to its pinacol ester.
-
Procedure : Dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a solvent like toluene or THF. Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Analysis : Successful formation of the stable pinacol ester, confirmed by NMR or GC-MS, indicates the boronic acid is active. The pinacol ester itself can then be used directly in the Suzuki coupling, often with improved results.[22]
-
The diagram below illustrates the Suzuki-Miyaura cycle and highlights the key challenges related to this specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 5. One moment, please... [coreychem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. benchchem.com [benchchem.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Storage conditions for (5-Bromo-2-chloropyridin-4-yl)boronic acid to prevent decomposition
Welcome to the technical support guide for (5-Bromo-2-chloropyridin-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this reagent to ensure its stability and prevent decomposition. Here, we will address common issues and provide scientifically grounded solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound has been on the shelf for a while. What are the primary signs of decomposition I should look for?
A1: Visual inspection can often provide the first clues of degradation. A key sign of decomposition is a change in the physical appearance of the compound. Fresh, high-purity this compound should be a white to off-white solid. If you observe significant discoloration (e.g., yellowing or browning), clumping, or an oily or sticky consistency, it is likely that the compound has started to degrade.[1][2]
The oily or sticky appearance is often due to the formation of boroxines, which are cyclic trimers formed through the dehydration of boronic acids.[1] While boroxines can sometimes be in equilibrium with the active boronic acid in a reaction mixture, their presence indicates exposure to conditions that promote degradation and can complicate reaction stoichiometry and reproducibility.[1] For critical applications, it is always best to use a fresh, pure sample.[2]
Q2: What are the main chemical pathways that lead to the decomposition of this compound?
A2: The primary and most common decomposition pathway for arylboronic acids, especially heteroaromatic ones like this compound, is protodeboronation .[3][4] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting your valuable starting material into an inert byproduct (5-bromo-2-chloropyridine).[4]
Several factors can accelerate protodeboronation:
-
Moisture: Water is a key reactant in the hydrolysis of the C-B bond.[3][5]
-
pH: Protodeboronation rates are highly dependent on pH. For some arylboronic acids, the reaction is slowest around pH 5 and becomes rapid under more acidic or basic conditions.[6] Basic heteroaromatic boronic acids can form zwitterionic species at neutral pH, which can lead to rapid unimolecular fragmentation and protodeboronation.[4]
-
Heat: Elevated temperatures provide the activation energy needed for decomposition reactions to occur.
-
Light: Some boronic acids are light-sensitive, which can contribute to degradation over time.
-
Oxygen: The presence of oxygen can lead to oxidative degradation pathways, including the oxidative homocoupling of two boronic acid molecules, particularly in the presence of a palladium catalyst.[1]
This compound is a 2-heterocyclic boronic acid, a class of compounds known to be inherently unstable and prone to decomposition through these pathways.[7][8]
Troubleshooting Guide: Preventing Decomposition
This section provides actionable steps to mitigate the risk of decomposition of your this compound.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, it is crucial to store it under conditions that minimize its exposure to the catalysts of decomposition: moisture, air, heat, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (weeks): 2-8°C (refrigerated). Long-term (months): -20°C or below (frozen).[1] | Reduces the kinetic rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen).[1][9] | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, opaque container. | Prevents ingress of moisture and air, and protects from light.[9][10][11] |
| Location | Dry, well-ventilated area, away from acids and bases.[12][13] | Prevents accidental exposure to incompatible chemicals that could accelerate decomposition. |
Step-by-Step Protocol for Storing this compound
-
Receiving the Compound: Upon receipt, inspect the container for any damage. Note the date of receipt on the label.[14]
-
Inert Atmosphere Blanketing: If the compound is not already packaged under an inert atmosphere, it is best practice to transfer it to a suitable container inside a glovebox or to flush the headspace of the container with argon or nitrogen before sealing.
-
Sealing: Ensure the container cap is tightly secured. For added protection, you can wrap the cap with Parafilm®.
-
Labeling: Clearly label the container with the compound name, date of receipt, and opening date.
-
Storage Location: Place the sealed container in a refrigerator (2-8°C) for short-term storage or a freezer (-20°C) for long-term storage. The storage area should be designated for chemicals and not used for food or beverages.[12]
-
Handling for Use: When taking the compound out for use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[14] Weigh out the required amount quickly and then re-flush the container with inert gas before re-sealing and returning to cold storage.
Q4: I suspect my boronic acid has degraded. How can I confirm this before running my reaction?
A4: If you suspect degradation, it is highly advisable to verify the purity of the material before use.[2] Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. In the ¹H NMR spectrum, the presence of a new aromatic proton signal corresponding to the protodeboronated product (5-bromo-2-chloropyridine) and a decrease in the integration of the signals for the boronic acid would confirm decomposition.
Q5: Are there more stable alternatives to this compound that I can use to avoid these stability issues?
A5: Yes, for boronic acids that are known to be unstable, using more stable derivatives is an excellent strategy.[7] These derivatives act as "slow-release" sources of the active boronic acid under reaction conditions, which can minimize side reactions by keeping the concentration of the unstable boronic acid low.[4][7]
Commonly used stable derivatives include:
-
Pinacol esters: These are generally more stable to purification and storage than the corresponding boronic acids.[15][16]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, often crystalline solids that are compatible with a wide range of reaction conditions and can be slowly hydrolyzed to release the boronic acid in situ.[7][8][17][15]
-
Trifluoroborate salts: These salts are highly crystalline and stable towards oxidation.[1][15]
Using one of these stable precursors can significantly improve the reproducibility and yield of your reactions, especially for challenging cross-couplings.
Troubleshooting Workflow
Below is a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 13. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. 1073354-79-6 | 5-Bromo-2-chloropyridine-3-boronic acid, pinacol ester - Moldb [moldb.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Mastering Selectivity with (5-Bromo-2-chloropyridin-4-yl)boronic acid
Welcome to the technical support hub for (5-Bromo-2-chloropyridin-4-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, trifunctional building block. The inherent challenge—and opportunity—of this reagent lies in its three distinct reactive sites: a C5-Br bond, a C2-Cl bond, and a C4-boronic acid. Achieving the desired reaction outcome requires precise control over your experimental conditions.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic explanations, empowering you to rationalize your experimental choices and overcome common selectivity challenges.
Section 1: The Reactivity Landscape of this compound
To control selectivity, one must first understand the intrinsic properties of the molecule. The pyridine ring is electron-deficient, which activates the C2 and C4 positions towards nucleophilic attack or oxidative addition in palladium-catalyzed reactions. This electronic factor is layered on top of the inherent reactivity differences of the leaving groups.
General Reactivity Hierarchy:
-
C-Br Bond (Position 5): In palladium-catalyzed cross-coupling, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This is due to its lower bond dissociation energy. Therefore, reactions at this site can often be achieved under milder conditions.
-
C-Cl Bond (Position 2): While less reactive than the C-Br bond, the C-Cl bond at the C2 (alpha) position is activated by the adjacent electron-withdrawing nitrogen atom. Reaction at this site typically requires more forcing conditions, such as higher temperatures or more active catalyst systems, often after the C5 position has already been functionalized.
-
C-B(OH)₂ Bond (Position 4): The boronic acid is the nucleophilic site for Suzuki-Miyaura couplings. Its reactivity is highly dependent on reaction conditions, particularly the base used. A significant challenge with this functional group is its susceptibility to protodeborylation—an undesired side reaction where the boronic acid is replaced by a hydrogen atom.
Section 2: Troubleshooting Guide for Selective Reactions
This section addresses the most common experimental challenges in a direct question-and-answer format.
Q1: "I am observing significant protodeborylation, losing my C-4 boronic acid. How can I prevent this?"
Root Cause Analysis: Protodeborylation is a common side reaction for heteroarylboronic acids, especially those on electron-deficient rings. The reaction is typically base-catalyzed; the base coordinates to the boron atom, forming a boronate species which is then protonated (by water or other protic sources), cleaving the C-B bond.
Troubleshooting Strategies:
-
Modify the Base/Solvent System:
-
Use a Milder Base: Switch from strong bases like K₃PO₄ or Cs₂CO₃ to a weaker base like K₂CO₃ or even KF. This reduces the concentration of the highly reactive boronate species.
-
Minimize Water: While often necessary for Suzuki reactions, excess water can accelerate protodeborylation. Use the minimum required amount of degassed water or switch to an anhydrous solvent system if your coupling partner and base are soluble.
-
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester. These esters act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of protodeborylation relative to the desired cross-coupling.
-
See Appendix A for a protocol on converting to a pinacol ester.
-
-
Accelerate the Cross-Coupling: The side reaction competes with your desired transformation. Using a highly active catalyst system that promotes rapid cross-coupling can lead to product formation before significant protodeborylation occurs.
-
Consider modern palladium precatalysts (e.g., G3 or G4 palladacycles) with bulky, electron-rich phosphine ligands like SPhos or XPhos.
-
Q2: "My reaction is non-selective, coupling at both the C-5 Bromo and C-2 Chloro positions. How do I favor reaction only at the C-5 Bromo site?"
Root Cause Analysis: While the C-Br bond is intrinsically more reactive, using overly harsh conditions (high temperature, highly active catalyst) can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a mixture of products.
Troubleshooting Strategies:
-
Reduce Reaction Temperature: This is the most critical parameter. Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor for selective consumption of the starting material. Only increase the temperature if no reaction occurs. The difference in activation energy between C-Br and C-Cl oxidative addition can be exploited at lower temperatures.
-
Choose the Right Catalyst System:
-
Avoid catalysts known for exceptional activity towards aryl chlorides. Start with a standard, reliable catalyst like Pd(PPh₃)₄. Tetrakis(triphenylphosphine)palladium(0) is often selective for C-Br bonds under milder conditions.
-
If using modern ligands, a less electron-rich or bulky ligand may be sufficient for C-Br activation without activating the C-Cl bond.
-
-
Limit Reaction Time: Monitor the reaction closely by LC-MS or TLC. Stop the reaction as soon as the mono-coupled product is maximized to prevent subsequent coupling at the C-2 position.
| Parameter | Condition for C-5 (Bromo) Selectivity | Rationale |
| Temperature | 60–90 °C | Exploits the lower bond dissociation energy of C-Br vs. C-Cl. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ | Standard catalysts are often sufficient for the more reactive C-Br bond. |
| Base | K₂CO₃ or Na₂CO₃ | A moderately strong base is usually adequate. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Standard solvents for Suzuki-Miyaura reactions. |
Q3: "I have successfully functionalized the C-5 position and now want to couple at the C-2 Chloro site. I'm seeing low conversion. How can I improve the yield?"
Root Cause Analysis: The C-Cl bond is significantly less reactive and requires a more robust catalytic system to undergo oxidative addition. The product from the first coupling step may also have different electronic or steric properties that further deactivate the C-Cl bond.
Troubleshooting Strategies:
-
Employ a High-Activity Catalyst System: This is essential for activating the strong C-Cl bond.
-
Catalyst/Ligand: Use a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos, XPhos, or RuPhos are industry standards for this purpose. N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Rationale: These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.
-
-
Increase Reaction Temperature: Reactions at C-Cl bonds often require higher temperatures, typically in the range of 100-120 °C.
-
Use a Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step, which can be rate-limiting, especially with a less reactive electrophile.
| Parameter | Condition for C-2 (Chloro) Reactivity | Rationale |
| Temperature | 100–120 °C | Provides sufficient energy to overcome the high activation barrier of C-Cl cleavage. |
| Catalyst/Ligand | Pd₂(dba)₃ + XPhos/SPhos | Bulky, electron-rich ligands are required to activate the inert C-Cl bond. |
| Base | K₃PO₄ or Cs₂CO₃ | A stronger base facilitates the transmetalation step with the less reactive electrophile. |
| Solvent | 1,4-Dioxane/H₂O or Toluene | Robust solvents that are stable at higher temperatures. |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
A: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C). Boronic acids can be sensitive to air and moisture, which can lead to degradation and the formation of boroxine anhydrides.
-
-
Q: Which analytical techniques are best for monitoring these reactions?
-
A: LC-MS is ideal for real-time monitoring. It allows you to track the consumption of your starting material and the formation of your desired mono-coupled product, di-coupled product, and any major byproducts (like the protodeboronated or dehalogenated species). ¹H NMR of the crude reaction mixture can also be used to determine the ratio of products and byproducts.
-
-
Q: Can I perform a sequential, one-pot reaction to functionalize both the C-5 and C-2 positions?
-
A: Yes, this is a powerful strategy. First, perform the coupling at the C-5 bromo position under milder conditions (e.g., using Pd(PPh₃)₄ at 80°C). Once LC-MS confirms full conversion to the mono-coupled intermediate, you can add your second coupling partner along with a more robust ligand (like XPhos) and then increase the temperature to 110-120°C to drive the reaction at the C-2 chloro site.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Bromo Position
This is a generalized starting protocol. Optimization may be required for your specific coupling partner.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid partner (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio. The final concentration should be around 0.1 M with respect to the starting material.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed and the desired product is maximized, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of the Boronic Acid as a Pinacol Ester
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or hexanes.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus for 2-4 hours, or until no more water is collected.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent cross-coupling reaction without further purification.
Appendix B: Visualization of the Suzuki-Miyaura Catalytic Cycle & Side Reactions
Technical Support Center: Catalyst Deactivation in Reactions with (5-Bromo-2-chloropyridin-4-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving (5-Bromo-2-chloropyridin-4-yl)boronic acid. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and problems faced when working with this specific pyridylboronic acid.
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of key parameters is the most effective approach. Start by assessing the following:
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are active. Many catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]
-
Inert Atmosphere: Oxygen is a significant culprit in the deactivation of Pd(0) catalysts, leading to the formation of inactive palladium oxides and promoting the homocoupling of boronic acids.[1][2] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are rigorously degassed.[2][3]
-
Reagent Purity: Impurities in the boronic acid, aryl halide, or solvents can interfere with the catalytic cycle. This compound can be susceptible to degradation, so its quality should be verified.
-
Base and Solvent Choice: The selection of base and solvent is critical. An inappropriate base can lead to poor reaction rates or substrate degradation, while the solvent affects solubility and catalyst stability.[2][4]
Q2: I'm observing a black precipitate in my reaction mixture. What is it and how can I prevent its formation?
A2: The black precipitate is almost certainly "palladium black," which is composed of agglomerated, catalytically inactive palladium metal.[2][5] Its formation is a clear sign of catalyst decomposition. Here’s how to prevent it:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[2][6] These ligands stabilize the Pd(0) center, preventing it from aggregating into palladium black.[2]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, a large excess can sometimes inhibit the reaction.[2]
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[2] It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
Q3: Why are reactions with pyridylboronic acids like this compound particularly challenging?
A3: Pyridylboronic acids present a unique set of challenges:
-
Catalyst Inhibition/Poisoning: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate strongly to the palladium catalyst. This can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[2][4]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[3][4] This decomposition of your nucleophile is a primary cause of low yields.[3]
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can undergo the crucial transmetalation step in the catalytic cycle at a relatively slow rate.[7]
II. In-Depth Troubleshooting Guides
This section provides detailed, causality-driven solutions to specific experimental problems.
Issue 1: Catalyst Deactivation due to Pyridine Coordination
The primary deactivation pathway for this substrate is the coordination of the pyridine nitrogen to the palladium center.
Symptoms:
-
Stalled reaction with starting materials remaining.
-
Low to no product formation despite a seemingly active catalyst at the start.
Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst. This can lead to the formation of a stable, coordinatively saturated palladium complex that is unable to participate in the catalytic cycle.
Solutions and Mitigation Strategies:
-
Ligand Selection: The choice of ligand is paramount. You need a ligand that binds more strongly to the palladium than the pyridine nitrogen and is bulky enough to sterically hinder the approach of the pyridine nitrogen.
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or RuPhos are often effective. N-heterocyclic carbenes (NHCs) can also be excellent choices.
-
-
Use of Additives: Certain additives can preferentially coordinate to the pyridine nitrogen, blocking it from interacting with the catalyst.
-
Lewis Acids: In some cases, the addition of a mild Lewis acid can complex with the pyridine nitrogen. This must be done cautiously to avoid interfering with the boronic acid or the base.
-
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature may disfavor the formation of the inhibitory pyridine-palladium complex.
-
Solvent: The choice of solvent can influence the coordination equilibrium. A more polar solvent might solvate the pyridine nitrogen, reducing its tendency to bind to the palladium.
-
Troubleshooting Workflow: Pyridine Coordination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedures to remove boron impurities from reactions
Welcome to the Technical Support Center for Boron Impurity Removal. This guide provides practical troubleshooting advice, detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in purifying their target compounds from persistent boron-containing impurities.
Introduction: The Challenge of Boron Impurities
Boron-containing reagents, particularly boronic acids and their esters, are indispensable in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often followed by a significant purification challenge. Residual boronic acids, their corresponding borate salts, or cyclic boroxine anhydrides can be difficult to separate from desired products due to their variable polarity and potential for complex formation.[1][2] This guide offers a structured approach to diagnosing and solving these common purification issues.
Decision-Making Workflow for Boron Impurity Removal
Before diving into specific protocols, use this workflow to identify the most promising strategy for your particular situation.
Caption: A decision tree to select an appropriate boron removal strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common boron-containing impurities I might encounter?
A1: The primary impurities typically stem from palladium-catalyzed cross-coupling reactions. These include unreacted boronic acids (or their esters) and various borate salts formed post-reaction. Boronic acids can also dehydrate to form cyclic anhydrides known as boroxines, which have different solubility and chromatographic properties, further complicating purification.[1]
Q2: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?
A2: This is a very common issue. The pKa of a typical arylboronic acid is ~8-10, so a weak base wash (e.g., saturated sodium bicarbonate) may not be sufficient to deprotonate it fully. Here are key troubleshooting steps:
-
Increase the pH: Use a stronger base for your aqueous wash. A 1-2 M solution of NaOH or KOH is generally effective at deprotonating the boronic acid to its more water-soluble boronate salt form.[1][3][4]
-
Add a Complexing Agent: Introduce a 1,2- or 1,3-diol, such as D-sorbitol or N-methyl-D-glucamine, to the basic aqueous wash. These diols form highly water-soluble anionic complexes with the boronate, dramatically improving its partitioning into the aqueous layer.[1][5]
-
Re-evaluate Your Solvent System: If your product has some polarity, it might be partially extracted into the aqueous layer, or the boronic acid may have some solubility in your organic layer (e.g., ethyl acetate). Try switching to a less polar organic solvent like diethyl ether or toluene to minimize co-extraction.
Q3: My product and the boronic acid byproduct are co-eluting during silica gel chromatography. What are my options?
A3: Co-elution is a frequent challenge because many boronic acids are polar and can streak on silica gel.[1][6] Here are several effective strategies:
-
Use a Boron Scavenger Resin: This is often the most direct solution. Scavenger resins are functionalized with groups (commonly N-methyl-D-glucamine, which contains multiple diols) that covalently bind to boronic acids.[7][8] You can stir the resin with your crude product solution and then simply filter it away.
-
Precipitation/Derivatization: Boronic acids can be selectively precipitated from an ethereal solution by adding diethanolamine (DEA).[9][10] The resulting DEA-boronate adduct is often a crystalline solid that can be filtered off.[5][6] This method is particularly useful when the boronic acid itself is an oil or difficult to handle.
-
Azeotropic Removal: If the impurity is boric acid or a simple boronic acid, it can often be removed by repeated co-evaporation with methanol. This process forms the volatile trimethyl borate, (MeO)₃B, which is removed under reduced pressure.[3][11][12]
-
Alternative Chromatography: Consider switching your stationary phase. Neutral alumina can be effective for purifying boronate esters.[13] For highly polar compounds, reverse-phase (C18) chromatography might provide the necessary selectivity, though it can be difficult to scale up.[5][6]
Q4: Can I prevent the formation of these impurities in the first place?
A4: While you can't prevent the presence of boron reagents, you can optimize your reaction to minimize side products. Using a slight excess of the halide or triflate coupling partner can help ensure the boronic acid is fully consumed.[3] However, this simply trades one purification problem for another. A more robust approach is to plan for an effective workup from the beginning.
Detailed Experimental Protocols
Protocol 1: Enhanced Aqueous Extraction with D-Sorbitol
This protocol leverages the formation of a water-soluble boronate-diol complex to enhance extraction efficiency.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If applicable, filter off any solid catalysts or reagents.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM, or diethyl ether) and transfer it to a separatory funnel.
-
Prepare Wash Solution: Prepare a 1 M aqueous solution of NaOH containing D-sorbitol (approximately 1.5 equivalents relative to the starting boronic acid).
-
Extraction: Wash the organic layer with the NaOH/sorbitol solution. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the wash with the NaOH/sorbitol solution one more time, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the boron impurity.
Protocol 2: Azeotropic Removal of Boron with Methanol
This method is effective for removing boric acid and other low molecular weight, volatile boron species.
-
Initial Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Methanol Addition: Add a generous portion of methanol (e.g., 10-20 times the volume of the crude residue).
-
Co-evaporation: Concentrate the mixture again under reduced pressure. The formation of volatile trimethyl borate, B(OMe)₃, facilitates the removal of boron.[11][12][14]
-
Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal. A flame test on the vapor can be used to check for boron (a green flame indicates its presence).[15]
-
Final Drying: After the final co-evaporation, place the flask under high vacuum to remove any residual methanol.
Protocol 3: Purification via Diethanolamine (DEA) Adduct Precipitation
This technique converts the boronic acid into a filterable solid adduct.
-
Solvent Exchange: After an initial workup, dissolve the crude product in a minimal amount of a non-polar solvent in which the DEA adduct is insoluble, such as diethyl ether.[9][10]
-
DEA Addition: Add diethanolamine (1.1 to 1.5 equivalents relative to the boronic acid impurity) dropwise to the solution while stirring.
-
Precipitation: A white precipitate of the DEA-boronate adduct should form within minutes.[9] Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel to collect the solid DEA adduct.
-
Washing: Wash the filter cake with cold diethyl ether to remove any entrained product.
-
Product Recovery: The desired product is in the combined filtrate. Concentrate the filtrate under reduced pressure to recover the purified product.
Comparative Summary of Boron Removal Techniques
| Method | Principle | Best For | Advantages | Limitations |
| Basic Aqueous Wash | Ionization of boronic acid (R-B(OH)₂) to water-soluble boronate (R-B(OH)₃⁻). | Simple arylboronic acids where the product is base-stable and non-polar. | Simple, inexpensive, and uses common lab reagents. | Ineffective for some boronic acids; requires strong base which can be incompatible with sensitive functional groups.[3][4] |
| Diol-Enhanced Wash | Formation of a highly water-soluble anionic boronate-diol complex. | Stubborn boronic acids that are not removed by a simple basic wash. | Significantly enhances extraction efficiency; uses readily available diols like sorbitol.[1][5] | Requires an additional reagent; may not be suitable if the product has diol functionalities. |
| Azeotropic Removal | Formation of volatile trimethyl borate, B(OMe)₃, via transesterification with methanol. | Boric acid and other low molecular weight, volatile boron species. | Simple procedure requiring only methanol and a rotary evaporator; no aqueous workup needed.[11][12] | Energy-intensive (requires multiple evaporations); only effective for volatile boron compounds. |
| DEA Precipitation | Derivatization of boronic acid to a crystalline, insoluble diethanolamine adduct. | Boronic acids that are oily or co-elute with the product; when the product is non-polar. | Highly selective; yields a solid that is easily removed by filtration; adduct can sometimes be recycled.[6][9][10] | Requires the use of an amine reagent; adduct formation is not always quantitative. |
| Scavenger Resin | Covalent capture of boronic acid by a solid-supported resin functionalized with diol groups. | Cases of severe co-elution or when trace levels of boron must be removed. | High selectivity and efficiency; simple filtration-based removal; resin can often be regenerated.[1][7] | Resins can be expensive; may require longer reaction times for complete scavenging. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. ProSelect Boron/Borate Resin - SWT [swtwater.com]
- 8. silicycle.com [silicycle.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. researchgate.net [researchgate.net]
- 14. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 15. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Impact of base and solvent on (5-Bromo-2-chloropyridin-4-yl)boronic acid reactions
Welcome to the technical support center for (5-Bromo-2-chloropyridin-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in cross-coupling reactions. The insights provided herein are based on established principles of organometallic chemistry and data from analogous systems.
Introduction to the Reagent
This compound is a bifunctional reagent offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a C-Br bond and a C-Cl bond. The general order of halide reactivity in oxidative addition is I > Br > Cl.[1][2] However, the electron-deficient nature of the pyridine ring activates the C-Cl bond, making chemoselectivity a critical parameter to control during synthesis.[1] This guide will focus on navigating the complexities introduced by the choice of base and solvent to achieve desired reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my Suzuki-Miyaura coupling reaction resulting in a low or no yield of the desired product?
Low yields are a frequent challenge and can stem from several factors related to the specific nature of this substrate.
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles. | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[3] |
| Low Reactivity of the C-Cl Bond | If your reaction targets the C-Cl bond, its lower intrinsic reactivity compared to the C-Br bond may be the limiting factor. The oxidative addition step for C-Cl bonds is often slower and requires more forcing conditions.[3] | Use a more active catalyst system (e.g., a palladacycle precatalyst or a catalyst generated in situ from Pd₂(dba)₃ and a bulky ligand). Increasing the reaction temperature (typically 80-110 °C) can also help overcome the activation energy barrier.[1][3] |
| Protodeboronation | This is a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases. Pyridylboronic acids are known to be susceptible to this pathway. | Use anhydrous solvents and reagents. If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt prior to the coupling reaction.[3] |
| Incorrect Base/Solvent Combination | The choice of base and solvent is critical and interdependent. An inappropriate combination can lead to poor solubility of the base, inefficient formation of the active boronate species, or catalyst degradation. | Systematically screen different base/solvent combinations. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) in an aprotic polar solvent like 1,4-dioxane or toluene is often a good starting point for challenging couplings.[3][4] |
Question 2: My reaction is producing a mixture of products coupled at the C-Br and C-Cl positions. How can I improve chemoselectivity?
Achieving chemoselectivity is key when working with dihalogenated substrates.
| Desired Outcome | Mechanistic Consideration | Recommended Strategy |
| Selective Coupling at C-Br | The C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond. Milder reaction conditions will favor reaction at the more labile site. | Employ milder reaction conditions: lower temperature (e.g., 60-80 °C), a less active catalyst (e.g., Pd(PPh₃)₄), and a weaker base (e.g., K₂CO₃ or Na₂CO₃). This will exploit the intrinsic reactivity difference between the two halides.[1] |
| Selective Coupling at C-Cl | To react at the less reactive C-Cl bond, a more robust catalyst system and more forcing conditions are typically required. This is often performed after the C-Br position has been functionalized. | Use a highly active catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/SPhos). Employ a strong base like K₃PO₄ or Cs₂CO₃ and higher temperatures (e.g., >100 °C).[1][3] |
Question 3: I am observing significant formation of a bi-pyridyl homocoupled byproduct. What is the cause and how can I minimize it?
Homocoupling of the boronic acid is a common side reaction.
| Cause | Explanation | Mitigation Strategy |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use by sparging with an inert gas or by using freeze-pump-thaw cycles.[3] |
| Inefficient Catalyst Turnover | If the reduction of the Pd(II) precatalyst to the active Pd(0) species is not efficient, the remaining Pd(II) can facilitate homocoupling. | Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure your reaction conditions promote the efficient reduction of a Pd(II) precatalyst.[3] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?
The primary role of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [RB(OH)₃]⁻). This boronate species then undergoes transmetalation with the palladium(II) halide complex, which is a key step in the catalytic cycle. The choice and strength of the base can significantly influence the rate of this step and, consequently, the overall reaction yield.[5]
Q2: How do I choose the right base for my reaction?
The optimal base depends on the reactivity of your coupling partners and the desired selectivity.
-
For general reactivity and coupling at the C-Br bond: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient.
-
For challenging couplings, especially at the C-Cl bond: A stronger base is typically necessary. Potassium phosphate (K₃PO₄) is frequently effective in these cases as it has good solubility in common organic solvents (in the presence of a small amount of water) and is sufficiently basic to promote the reaction without causing excessive side reactions.[3][4] Cesium carbonate (Cs₂CO₃) is another strong base that can be effective, though it is more expensive.[4]
Q3: Which solvent system is recommended?
The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence catalyst stability and reactivity.[6]
-
Aprotic Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used and are good general-purpose solvents for Suzuki reactions. They are particularly effective when used with a small amount of water (e.g., a 4:1 or 10:1 mixture of dioxane:water), which can help to dissolve the inorganic base.[4][7]
-
Aromatic Solvents: Toluene is another common choice, particularly for reactions run at higher temperatures. It is less polar than dioxane or THF.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be used. However, be aware that polar solvents like DMF can sometimes alter the selectivity of the reaction in systems with multiple reactive sites.[8]
Q4: Is it necessary to run the reaction under an inert atmosphere?
Yes, it is highly recommended. The Pd(0) catalyst at the heart of the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[3] Therefore, reactions should be set up under an inert atmosphere of nitrogen or argon, and solvents should be degassed prior to use.
Part 3: Methodologies and Data
Comparative Data on Base and Solvent Effects
The following table summarizes yield data from a study on a structurally related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, which illustrates the impact of different bases and solvents. This data can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield [4]
| Entry | Coupling Partner | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 40 |
| 2 | Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 |
| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | 4-Methylphenylboronic acid | K₃PO₄ | Toluene | 70 |
| 5 | 4-Methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
As indicated by the data, 1,4-dioxane with K₃PO₄ provided a good yield for the phenylboronic acid coupling, while for the more electron-rich 4-methylphenylboronic acid, Cs₂CO₃ in toluene was highly effective.[4]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Note: Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Ligand (if using Pd₂(dba)₃, e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Decision-Making Process
The following diagrams illustrate key decision-making workflows for troubleshooting and setting up reactions.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternatives for (5-Bromo-2-chloropyridin-4-yl)boronic Acid in Synthesis
This guide provides an in-depth technical comparison of synthetic alternatives to (5-Bromo-2-chloropyridin-4-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocol listings to explain the causality behind experimental choices, offering a robust framework for selecting the optimal cross-coupling strategy. We will explore a range of nucleophilic partners, evaluating their performance, stability, and operational simplicity with supporting experimental data.
Introduction: The Utility and Challenges of this compound
This compound is a valuable and highly functionalized building block in modern organic synthesis, particularly in the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its utility stems from the presence of three distinct reactive sites: a boronic acid at the C4 position, a bromine atom at C5, and a chlorine atom at C2. This arrangement allows for selective, sequential functionalization.
In palladium-catalyzed couplings, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl.[4][5] Consequently, the C5-Br bond on the pyridine ring is significantly more reactive than the C2-Cl bond under standard Suzuki-Miyaura conditions.[6][7] This predictable reactivity allows chemists to first perform a Suzuki-Miyaura coupling at the C4-boronic acid position, followed by a second coupling at the C5-bromo position, and potentially a third, more forcing coupling, at the C2-chloro position.
However, like many heteroaryl boronic acids, this compound is not without its challenges. Boronic acids, especially electron-deficient or sterically hindered ones, can be susceptible to decomposition pathways such as protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidative degradation.[8] The stability of 2-pyridyl boronates, in particular, has been a known issue, often leading to poor reproducibility and diminished yields.[9] These stability concerns necessitate careful handling, storage, and often, the exploration of more robust alternatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction is the most widely practiced palladium-catalyzed cross-coupling method due to the low toxicity of boron byproducts and the vast commercial availability of reagents.[10] The reaction proceeds through a well-established catalytic cycle, which serves as a basis for understanding the role of the boron reagent and its alternatives.
The critical transmetalation step, where the organic group is transferred from the nucleophilic partner to the palladium center, is directly influenced by the nature of the boron reagent. The choice of alternative reagents is primarily driven by the desire to improve the stability of the nucleophile and the efficiency of this key step.
A Comparative Analysis of Nucleophilic Alternatives
We will now compare several classes of reagents that serve as effective alternatives to this compound.
Boronate Esters (e.g., Pinacol Esters)
Boronate esters, particularly pinacol esters, represent the most common and direct alternative to boronic acids.[8] They are generally more stable, often crystalline solids that are easier to handle, purify, and store for long periods.[11] This enhanced stability is a significant advantage, especially for problematic substrates like 2-pyridyl derivatives where protodeboronation is a competing side reaction.[11]
-
Mechanism: While it was once thought that boronate esters required hydrolysis to the corresponding boronic acid prior to transmetalation, recent studies have shown they can transmetalate directly from a pre-transmetalation intermediate.[10][12] The reaction rate, however, can be influenced by the structure of the ester.[13]
-
Advantages: Increased stability, ease of handling and purification, and compatibility with chromatographic methods.[8]
-
Disadvantages: Generally lower reactivity compared to the parent boronic acids, which may necessitate higher temperatures or longer reaction times.[11]
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates have emerged as an exceptionally useful class of nucleophilic partners.[14] These salts are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture.[15][16] Their tetracoordinate boron center "protects" the carbon-boron bond, rendering them inert to many reaction conditions until activated in the presence of a base during the Suzuki-Miyaura coupling.[14]
-
Mechanism: Organotrifluoroborates require activation, typically under aqueous basic conditions, to slowly release the active trivalent boron species (e.g., a boronic acid or a difluoroborane) that participates in the transmetalation step.[13]
-
Advantages: Exceptional air and moisture stability, ease of handling, well-defined stoichiometry, and compatibility with a wide range of functional groups.[16][17]
-
Disadvantages: Require hydrolysis for activation, which often necessitates aqueous or biphasic reaction conditions.[13]
Organozinc Reagents (Negishi Coupling)
For challenging substrates like 2-pyridyl derivatives, organozinc reagents used in the Negishi coupling offer a powerful and reliable alternative.[9] Recent advancements have led to the development of solid, moderately air-stable 2-pyridylzinc reagents that combine the operational simplicity of boronates with the high reactivity of organozincs.[18][19]
-
Mechanism: The Negishi coupling follows a similar catalytic cycle to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation from the organozinc species to the palladium center, and reductive elimination.[20]
-
Advantages: High reactivity, often allowing for reactions at room temperature; excellent functional group tolerance (ketones, esters, free N-H groups); avoids protodeboronation issues common with 2-pyridylboronates.[9]
-
Disadvantages: Organozinc reagents are generally more basic and moisture-sensitive than boron-based reagents, although solid formulations have greatly improved their handling characteristics.[18]
Organosilicon Reagents (Hiyama Coupling)
The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[21] This reaction is particularly attractive because organosilanes are stable, have low toxicity, and generate environmentally benign silicate byproducts.[22]
-
Mechanism: The Hiyama coupling requires an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species.[22][23] This pentacoordinate silicate is sufficiently nucleophilic to undergo transmetalation with the palladium center.[24]
-
Advantages: Low toxicity of reagents and byproducts; high stability of the organosilane precursors. Can be an effective strategy for coupling electron-deficient heterocycles.[24]
-
Disadvantages: The need for a fluoride activator can be a limitation, as fluoride can cleave common silyl protecting groups (e.g., TBDMS, TIPS).[21] However, fluoride-free protocols are being developed.[24]
Organostannane Reagents (Stille Coupling)
The Stille coupling, which uses organotin reagents, is known for its exceptional functional group tolerance and its insensitivity to air and moisture.[25][26]
-
Mechanism: The Stille coupling proceeds via the standard palladium catalytic cycle. A key feature is that it does not require a base for activation, which can be advantageous for base-sensitive substrates.[27]
-
Advantages: Wide substrate scope, high functional group tolerance, and no requirement for an activating base.[28]
-
Disadvantages: The primary drawback is the high toxicity of organostannane reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[25][28]
Performance Comparison Summary
| Reagent Class | Key Advantages | Key Disadvantages | Typical Activator | Relative Reactivity |
| Boronic Acids | High reactivity, commercially available | Potential instability, protodeboronation | Base (e.g., K₂CO₃) | High |
| Boronate Esters | High stability, ease of handling | Lower reactivity than boronic acids | Base (e.g., K₃PO₄) | Moderate |
| Trifluoroborates | Excellent stability (air/moisture) | Requires hydrolysis for activation | Base (e.g., Cs₂CO₃) | Moderate to High |
| Organozincs | High reactivity, avoids protodeboronation | Moisture sensitivity, higher basicity | None | Very High |
| Organosilanes | Low toxicity, stable precursors | Requires fluoride or base activator | Fluoride (e.g., TBAF) | Moderate |
| Organostannanes | Excellent functional group tolerance | High toxicity, byproduct removal | None (or Cu(I) additive) | High |
Experimental Protocols and Workflow
The following protocols provide a validated starting point for cross-coupling reactions. The choice of ligand and base is critical and often requires optimization for specific substrates.
Workflow for Reagent Selection and Use
Protocol 4.1: Baseline Suzuki-Miyaura Coupling
Reagents: this compound
-
Rationale: This protocol uses a standard phosphine-based catalyst system. Dioxane/water is a common solvent mixture that helps solubilize both the organic substrates and the inorganic base.[29] K₃PO₄ is a moderately strong base effective for activating the boronic acid.
-
Procedure:
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).[30]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).[30]
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[29]
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4.2: Coupling with a Potassium Trifluoroborate Salt
Reagents: Potassium (5-Bromo-2-chloropyridin-4-yl)trifluoroborate
-
Rationale: This protocol utilizes a more stable trifluoroborate salt. A more electron-rich and bulky phosphine ligand like RuPhos is often employed to facilitate the coupling of these stable but less reactive partners.[17] Cs₂CO₃ is a stronger base often used to promote the necessary hydrolysis of the trifluoroborate.[17]
-
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), potassium (5-Bromo-2-chloropyridin-4-yl)trifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Evacuate and backfill the vial with an inert gas.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos, 4 mol%).
-
Add a degassed solvent mixture of toluene and water (e.g., 10:1 v/v).[17]
-
Seal the vial and heat to 85-110 °C with vigorous stirring.
-
Follow workup and purification steps as described in Protocol 4.1.
-
Protocol 4.3: Negishi Coupling with an Organozinc Reagent
Reagents: (5-Bromo-2-chloropyridin-4-yl)zinc(II) chloride
-
Rationale: This protocol leverages the high reactivity of organozinc reagents, often allowing for room temperature reactions. A ligand like X-Phos is effective for coupling with challenging heteroaryl chlorides.[20] The reaction is performed under strictly anhydrous conditions.
-
Procedure:
-
To a rigorously flame-dried and argon-flushed flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., X-Phos, 4 mol%).
-
Add the aryl halide (1.0 equiv) dissolved in anhydrous THF.
-
In a separate flame-dried flask, add the solid (5-Bromo-2-chloropyridin-4-yl)zinc chloride reagent (1.3 equiv) and suspend it in anhydrous THF.[18]
-
Transfer the organozinc suspension to the reaction flask via cannula at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry, concentrate, and purify as described in Protocol 4.1.
-
Conclusion and Future Outlook
While this compound remains a cornerstone reagent, its inherent stability limitations, particularly in complex syntheses, have driven the development and adoption of superior alternatives.
-
Boronate esters and trifluoroborates offer a significant leap forward in terms of stability and ease of handling, making them ideal for multi-step syntheses and library generation.[8][15]
-
Organozinc reagents provide a powerful solution for overcoming the low reactivity and side reactions associated with 2-pyridyl boron species, often enabling milder reaction conditions.[9]
-
Organosilanes and organostannanes provide further options with unique advantages in functional group tolerance and low toxicity (for silanes), though their specific activation requirements or inherent toxicity (for stannanes) must be carefully considered.[21][28]
The choice of a nucleophilic partner is not a one-size-fits-all decision. It requires a nuanced understanding of the substrate's properties, the desired reaction conditions, and the overall synthetic strategy. By weighing the trade-offs between reactivity, stability, and operational simplicity, researchers can select the optimal reagent to accelerate discovery and development in the chemical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. aobchem.com [aobchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 16. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 19. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 20. researchgate.net [researchgate.net]
- 21. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 22. Hiyama Coupling [organic-chemistry.org]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. books.rsc.org [books.rsc.org]
- 25. Stille reaction - Wikipedia [en.wikipedia.org]
- 26. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Stille Coupling [organic-chemistry.org]
- 29. mdpi.com [mdpi.com]
- 30. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Pyridylboronic Acids: A Comparative Analysis Featuring (5-Bromo-2-chloropyridin-4-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of the Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, integral to the structure of numerous FDA-approved drugs, agrochemicals, and functional materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern drug design.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for constructing the carbon-carbon bonds necessary to incorporate this motif, and pyridylboronic acids are the key reagents in this transformation.[5][6]
However, not all pyridylboronic acids are created equal. Their stability, reactivity, and substrate scope can vary dramatically based on the substitution pattern and the position of the boronic acid moiety on the pyridine ring. This guide provides an in-depth comparison of pyridylboronic acids, with a special focus on the highly functionalized and synthetically versatile reagent, (5-Bromo-2-chloropyridin-4-yl)boronic acid . We will dissect its structural attributes, compare its expected performance against other pyridylboronic acids using supporting data, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
Structural Dissection: this compound
The synthetic utility of this compound stems from its dense and strategically placed functionalization. Understanding its structure is key to predicting its behavior in cross-coupling reactions.
-
Electronic Profile : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of two halogen substituents, a chloro group at the 2-position and a bromo group at the 5-position, further withdraws electron density. This pronounced electron deficiency influences the transmetalation step of the Suzuki-Miyaura cycle, a critical factor in determining reaction kinetics.[7]
-
Positional Stability : The boronic acid group is located at the 4-position. This is a crucial feature for stability. Unlike 2-pyridylboronic acids, which are notoriously prone to rapid protodeboronation (cleavage of the C-B bond by a proton source), 3- and 4-pyridylboronic acids exhibit significantly greater stability.[8] The mechanism for the rapid decomposition of 2-pyridylboronic acids often involves a zwitterionic intermediate under neutral pH conditions, a pathway less accessible for 4-pyridyl isomers.[9]
-
Steric Considerations (The ortho Effect) : The chlorine atom at the 2-position, ortho to the nitrogen, introduces significant steric hindrance. This "ortho effect" can force the boronic acid group to twist out of the plane of the pyridine ring, potentially altering its resonance and reactivity.[10][11] While often discussed in the context of benzoic acids, this steric crowding can also influence catalyst coordination and the overall reaction rate.
-
Synthetic Handles : The presence of both chloro and bromo substituents provides orthogonal synthetic handles for sequential cross-coupling reactions, although the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings.[12]
The Landscape of Pyridylboronic Acids: A Comparative Framework
To fully appreciate the characteristics of this compound, it is essential to compare it with other common pyridylboronic acids.
The "2-Pyridyl Problem": Stability and Reactivity
The use of 2-pyridylboronic acids is plagued by challenges, primarily rapid protodeboronation.[13][14] This decomposition pathway competes with the desired cross-coupling, often leading to low yields.[15] Strategies to overcome this include the use of more stable boronic esters (e.g., pinacol or MIDA esters) which generate the active boronic acid in situ under "slow-release" conditions, or the use of stabilizing additives.[16][17] The nitrogen atom at the 2-position can also chelate the palladium catalyst, potentially leading to catalyst inhibition.[13]
3- and 4-Pyridylboronic Acids: The Stable Workhorses
3- and 4-pyridylboronic acids are generally stable, shelf-storable solids that do not suffer from the rapid protodeboronation seen in their 2-substituted counterparts.[8] This makes them highly reliable reagents in a wide range of Suzuki-Miyaura couplings. This compound benefits from this inherent stability due to the C4-boron bond.
The Influence of Substituents
The electronic nature of other substituents on the pyridine ring plays a critical role in reactivity.
-
Electron-Withdrawing Groups (EWGs) like the chloro and bromo groups in our target molecule make the pyridine ring more electron-deficient. This generally slows the rate-limiting transmetalation step in the Suzuki-Miyaura cycle.[15]
-
Electron-Donating Groups (EDGs) such as a methoxy group can increase electron density on the ring, potentially accelerating transmetalation.
The following diagram illustrates the key factors that differentiate the reactivity profiles of various pyridylboronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of (5-Bromo-2-chloropyridin-4-yl)boronic Acid
Introduction: The Challenge of Characterizing Heterocyclic Boronic Acids
(5-Bromo-2-chloropyridin-4-yl)boronic acid is a key building block in modern synthetic chemistry, particularly for constructing complex molecular architectures in drug discovery via Suzuki-Miyaura cross-coupling reactions.[1] Its utility, however, is matched by the analytical challenges it presents. Like many boronic acids, it is susceptible to dehydration, forming a cyclic trimeric anhydride known as a boroxine.[2] This dynamic equilibrium between the monomer and the trimer can complicate spectroscopic analysis, leading to misinterpretation of data and inaccurate assessments of purity. Furthermore, the inherent instability of some heterocyclic boronic acids can lead to degradation via protodeboronation, particularly under certain pH conditions or upon prolonged storage.[3][4][5]
This guide provides a comprehensive comparison of spectroscopic methods for the robust characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causality behind experimental choices and providing field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently verify the structure, purity, and stability of this vital reagent and its synthetic products.
The Core Analytical Dilemma: Monomer vs. Boroxine
The primary obstacle in analyzing boronic acids is the reversible, water-dependent equilibrium with their corresponding boroxine anhydrides. Understanding this relationship is fundamental to interpreting any spectroscopic data.
Caption: Equilibrium between the boronic acid monomer and its cyclic boroxine trimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR is the most powerful tool for the unambiguous structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for complete characterization.
¹H and ¹³C NMR: Mapping the Carbon Skeleton
The pyridine ring provides a clear fingerprint in both ¹H and ¹³C NMR spectra. The electron-withdrawing effects of the chloro and bromo substituents, along with the pyridine nitrogen, dictate the chemical shifts.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| H-3 | 8.2 - 8.4 | s | C-2 (C-Cl) | 152 - 155 |
| H-6 | 8.5 - 8.7 | s | C-3 | 140 - 143 |
| B(OH)₂ | 5.0 - 8.0 | br s | C-4 (C-B) | 125 - 130 (broad) |
| C-5 (C-Br) | 118 - 121 | |||
| C-6 | 150 - 153 | |||
| Note: Predicted values are based on analogous structures and can vary with solvent and concentration. The carbon attached to boron often appears broadened due to quadrupolar coupling with the ¹¹B nucleus.[6] |
The protons of the boronic acid group (B(OH)₂) typically appear as a broad singlet that is exchangeable with D₂O. Its chemical shift is highly dependent on solvent, concentration, and water content.
¹¹B NMR: The Definitive Probe for Boron Species
¹¹B NMR is indispensable for characterizing boronic acids as it directly observes the boron nucleus, providing clear evidence of its chemical environment.[7][8]
-
sp²-hybridized Boronic Acid (Monomer): A trigonal planar boronic acid like our target compound will typically show a broad signal in the range of δ 28-33 ppm .[9][10]
-
sp²-hybridized Boroxine (Trimer): The cyclic boroxine anhydride appears at a slightly lower field, often around δ 31-35 ppm .[9] Due to the similar chemical shifts and the dynamic equilibrium, these signals often overlap, resulting in a single, broad, and potentially asymmetric peak.
-
sp³-hybridized Boronate Esters/Complexes: If the boronic acid reacts with a diol or forms a complex (e.g., with a Lewis base), the boron center becomes tetrahedral. This results in a significant upfield shift to approximately δ 5-15 ppm , providing a clear diagnostic marker for derivatization or complexation.[7][10][11]
The inherent broadness of the ¹¹B signal is due to the quadrupolar nature of the boron nucleus, leading to efficient relaxation.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent. DMSO-d₆ is often preferred for boronic acids as it can help resolve the B(OH)₂ protons.[6] For ¹¹B NMR, using quartz NMR tubes is recommended to avoid the broad background signal from borosilicate glass tubes.[7]
-
Instrumentation: Use a spectrometer with a field strength of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. To confirm the B(OH)₂ peak, add a drop of D₂O to the NMR tube, re-acquire the spectrum, and observe the disappearance of the exchangeable proton signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed to observe the broadened C-B signal.
-
¹¹B NMR Acquisition: Use a boron-specific probe or tune the broadband probe to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz instrument). Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).[13]
Mass Spectrometry (MS): Navigating Molecular Integrity
MS analysis of boronic acids is notoriously challenging due to their propensity to form boroxines in the gas phase, which can be mistaken for impurities or degradation products.[14][15] The choice of ionization technique is therefore critical.
Caption: Comparison of direct vs. derivatization-based MS workflows.
Comparison of Ionization Techniques
| Technique | Sample Preparation | Typical Observations | Advantages | Disadvantages |
| LC-ESI-MS | Direct injection in solution | Often shows [M-H]⁻, solvent adducts, and boroxine ions.[16][17] | High-throughput, suitable for reaction monitoring.[16] | Spectra can be complex and difficult to interpret due to in-source reactions.[14][18] |
| MALDI-MS | Co-crystallization with a matrix (e.g., DHB) | Forms adducts with the matrix, suppressing boroxine formation.[15] | High sensitivity, simplifies spectra by forming a single, clear adduct peak.[15] | Requires a suitable matrix; not readily coupled to liquid chromatography. |
| GC-MS | Mandatory Derivatization (e.g., silylation) | Provides clear molecular ion of the derivative and detailed fragmentation patterns.[14] | Excellent separation and reproducible fragmentation for library matching.[14] | Requires an extra chemical step; destroys the original sample.[19] |
Causality: The core issue is the thermal instability and high polarity of the free boronic acid.[19] ESI can cause in-source dehydration. GC requires high temperatures that would degrade the analyte without derivatization. Silylation replaces the acidic protons with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability for GC analysis.[14] MALDI is a soft ionization technique where the matrix can effectively "protect" the analyte during desorption/ionization.[15]
Experimental Protocol: GC-MS with Silylation Derivatization
-
Derivatization: In a dry vial, dissolve ~1 mg of the boronic acid in 100 µL of dry pyridine. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture at 65°C for 30 minutes.[14]
-
Instrumentation:
-
Injector: 260 °C
-
Column: Non-polar capillary column (e.g., DB-5ms)
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Look for the molecular ion of the di-TMS derivative. The isotopic pattern will be characteristic due to the presence of both bromine and chlorine.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and non-destructive technique for verifying the presence of key functional groups and confirming the hydration state of the boronic acid.
| Vibrational Mode | Boronic Acid (Monomer) | Boroxine (Trimer) | Assignment |
| O-H Stretch | ~3200-3400 cm⁻¹ (very broad) | Absent | Confirms presence of hydroxyl groups.[20][21] |
| B-O Stretch | ~1330-1380 cm⁻¹ (strong) | Shifted/modified | Asymmetric B-O bond vibration.[22][23] |
| B-C Stretch | ~1050-1100 cm⁻¹ | Present | Boron-Carbon bond vibration.[24] |
| Pyridine Ring | ~1400-1600 cm⁻¹ | Present | C=C and C=N ring vibrations. |
Expert Insight: The most diagnostic feature is the broad O-H stretching band. Its presence strongly suggests the material exists, at least partially, as the free boronic acid in the solid state. If this band is weak or absent and the B-O stretching region is sharpened, it indicates a significant presence of the boroxine anhydride.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Analyze the spectrum for the presence of the key functional groups listed in the table above.
Alternative Strategy: Characterization via Stable Derivatives
For applications requiring high purity and long-term stability, or when analytical ambiguity persists, an effective strategy is to convert the boronic acid into a more stable derivative. This approach compares the properties of a well-behaved surrogate to the more challenging free acid.
N-methyliminodiacetic acid (MIDA) Boronates
MIDA boronates are exceptionally stable, crystalline solids that are resistant to degradation and do not form anhydrides.[3][4] They are considered "protected" forms of boronic acids that can be easily handled and purified, and then used in reactions where the boronic acid is released in situ.[4][5]
Caption: Stabilization of a boronic acid via conversion to a MIDA boronate.
Characterizing the MIDA boronate is far more straightforward:
-
NMR: Sharp, well-defined peaks without complications from exchangeable protons or monomer/trimer equilibrium.
-
MS: Typically yields a clean molecular ion without fragmentation or dehydration artifacts.
-
Stability: Can be stored on the benchtop for extended periods without degradation, unlike many free heterocyclic boronic acids.[4][5]
Conclusion: An Integrated Analytical Approach
No single technique provides a complete picture for the characterization of this compound. A robust, self-validating analytical workflow relies on the synergistic use of multiple spectroscopic methods.
-
Initial Assessment (IR & ¹H NMR): Use IR to quickly check for the presence of O-H bonds and ¹H NMR to confirm the aromatic structure and assess overall cleanliness.
-
Definitive Identification (¹¹B & ¹³C NMR): Employ ¹¹B NMR to confirm the presence and state of the boron species (acid vs. ester) and ¹³C NMR to verify the complete carbon skeleton.
-
Purity and Integrity (LC-MS or GC-MS): Use an appropriate MS method, preferably one that minimizes ambiguity like GC-MS with derivatization, to confirm the molecular weight and assess purity.
-
For Problematic Batches (Derivatization): If instability or ambiguity is a concern, convert a sample to a stable derivative like a MIDA boronate for unambiguous characterization.
By integrating these techniques and understanding the underlying chemistry of boronic acids, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful outcomes in their synthetic endeavors.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
Purity assessment of synthesized (5-Bromo-2-chloropyridin-4-yl)boronic acid
An objective, data-driven guide for researchers, scientists, and drug development professionals on the comprehensive purity assessment of synthesized (5-Bromo-2-chloropyridin-4-yl)boronic acid.
Authored by: A Senior Application Scientist
In the synthesis of novel chemical entities for drug discovery and materials science, the structural integrity and purity of building blocks are not merely procedural checks; they are foundational to the success of the entire research endeavor. This compound is a pivotal intermediate, valued for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] However, the inherent reactivity of the boronic acid moiety presents unique challenges in both synthesis and purification. Impurities, such as residual starting materials, by-products, or common degradants like boroxines (cyclic anhydrides), can poison catalysts, introduce unwanted side products, and create significant downstream purification hurdles, ultimately compromising reaction yields and final product purity.[1][2][3]
This guide provides an in-depth, technically grounded framework for the rigorous purity assessment of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind our analytical choices, presenting a self-validating system of protocols. This comparative analysis, supported by experimental data, is designed to empower researchers to confidently qualify their intermediates for high-stakes applications.
A Holistic Workflow for Purity Verification
A single analytical technique is insufficient to declare a boronic acid "pure." A comprehensive characterization requires a multi-modal approach, where each method provides a unique and complementary piece of the puzzle. The following workflow illustrates a robust pathway from crude product to a fully qualified, high-purity reagent.
Figure 1: A workflow for the synthesis, purification, and comprehensive analytical qualification of boronic acids.
NMR Spectroscopy: The First Line of Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure and providing initial purity insights.[4][5] For boronic acids, a dual-nucleus approach is critical.
-
¹H NMR Spectroscopy: This technique verifies the proton framework of the pyridine ring. The chemical shifts, splitting patterns, and integration of the aromatic protons confirm the correct substitution pattern. The absence of signals from starting materials or process-related impurities provides the first indication of purity.
-
¹¹B NMR Spectroscopy: This is arguably the most important NMR experiment for this class of compounds. It directly probes the boron atom, allowing for the differentiation between the desired sp²-hybridized boronic acid and its common sp³-hybridized boroxine anhydride impurity.[6][7][8] A sharp signal around δ 30 ppm is characteristic of the trigonal planar boronic acid, while the tetrahedral boroxine typically appears further upfield.[6][9]
Experimental Protocol: ¹H and ¹¹B NMR
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for boronic acids due to solubility).
-
¹H Acquisition: Acquire a standard proton spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration if quantitative estimates are desired.
-
¹¹B Acquisition: On the same instrument and sample, acquire a proton-decoupled ¹¹B spectrum. A spectral width of approximately 200 ppm centered around 30 ppm is typically sufficient.
-
Analysis: Confirm the expected signals in the ¹H spectrum. In the ¹¹B spectrum, integrate the boronic acid and boroxine signals to estimate the equilibrium ratio.
LC-MS: Unmasking Trace Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) is a high-sensitivity technique essential for detecting and identifying impurities that may be invisible to NMR.[10][11] It separates the components of a mixture chromatographically before determining their mass-to-charge ratio.
The primary challenge in MS analysis of boronic acids is their propensity to dehydrate in the gas phase, complicating spectral interpretation.[2][3] Modern Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) mass spectrometry can mitigate this by using optimized conditions to favor the detection of the parent ion.[10][12]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the sample in an initial mobile phase mixture (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Chromatography: Use a C18 reversed-phase column. A typical gradient would be 5% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 5-10 minutes.
-
Mass Spectrometry: Operate in both positive and negative ESI modes to maximize the chances of observing all components. Scan a mass range from m/z 100 to 500.
-
Analysis: Identify the peak corresponding to the target compound's expected mass. Analyze the mass spectra of minor peaks to tentatively identify impurities based on their fragmentation patterns or exact mass.
Quantitative HPLC-UV: The Gold Standard for Purity Assay
While LC-MS excels at identification, High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the definitive method for quantifying purity.[13] This technique relies on the principle that the area of a chromatographic peak is proportional to the concentration of the compound. The result is typically expressed as "area percent purity."
Comparative Purity Analysis
The table below presents a typical data comparison between a newly synthesized batch and commercially available alternatives, illustrating how a multi-technique approach provides a complete quality picture.
| Parameter | Synthesized Batch #S-101 | Commercial Alternative A (>97%) | Commercial Alternative B (>98%) |
| Appearance | White to off-white solid | Off-white solid | White crystalline solid |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹¹B NMR (Boroxine Content) | ~4% | ~2.5% | <1% |
| HPLC Purity (Area % at 254 nm) | 99.1% | 97.6% | 99.5% |
| Largest Single Impurity (by HPLC) | 0.45% (Unidentified, RRT 0.88) | 1.1% (Starting Material) | 0.21% (Unidentified, RRT 1.12) |
| Elemental Analysis (%C) | 25.38 (Δ=0.04) | 25.21 (Δ=0.21) | 25.40 (Δ=0.02) |
Theoretical %C for C₅H₄BBrClNO₂: 25.42%. RRT = Relative Retention Time.
Experimental Protocol: Quantitative HPLC
-
Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. Per ICH guidelines, peaks below a 0.05% threshold are typically disregarded.
Elemental Analysis: The Final Stoichiometric Confirmation
Elemental analysis (or CHN analysis) provides a fundamental check of a compound's empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen.[14][15][16] For a highly pure compound, the experimentally determined percentages should closely match the theoretical values. A deviation of less than 0.4% is the widely accepted standard for confirming the elemental composition and, by extension, high purity.[17]
Figure 2: Logical relationship between analytical techniques and the type of purity information they provide.
Conclusion
The rigorous purity assessment of a synthetic intermediate like this compound is a non-negotiable aspect of synthetic and medicinal chemistry. Relying on a single data point, such as ¹H NMR, provides an incomplete and potentially misleading picture. By systematically integrating structural confirmation (NMR), sensitive impurity detection (LC-MS), precise quantification (HPLC-UV), and fundamental compositional verification (Elemental Analysis), researchers can build a comprehensive and trustworthy purity profile. This methodical, evidence-based approach ensures the quality of key intermediates, leading to more reliable, reproducible, and successful research outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. waters.com [waters.com]
- 14. azom.com [azom.com]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 16. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
Comparative Reactivity Analysis: C-Br vs. C-Cl Bonds in (5-Bromo-2-chloropyridin-4-yl)boronic acid for Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern drug discovery and materials science, the precise functionalization of heterocyclic scaffolds is of paramount importance. Polyhalogenated heterocyles, such as pyridines, serve as versatile building blocks, allowing for sequential and site-selective introduction of diverse molecular fragments.[1][2][3] The ability to discriminate between two different halogen atoms on the same ring is a key synthetic challenge, the solution to which unlocks vast areas of chemical space. This guide provides an in-depth technical comparison of the reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in (5-Bromo-2-chloropyridin-4-yl)boronic acid, a valuable intermediate in synthetic chemistry.[4][5] We will explore the fundamental principles governing this reactivity difference and provide a robust experimental framework for its validation in the context of a Suzuki-Miyaura cross-coupling reaction.
Theoretical Framework: Understanding the Inherent Reactivity Difference
The chemoselectivity in palladium-catalyzed cross-coupling reactions involving dihalogenated substrates is primarily dictated by the kinetics of the initial oxidative addition step.[2][6] In this rate-determining step, the palladium(0) catalyst inserts into the carbon-halogen bond. The energy barrier for this process is directly related to the strength of that bond.
Bond Dissociation Energy (BDE)
The most significant factor governing the differential reactivity of aryl halides is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The established trend for C-X BDEs in aryl systems is:
C-Cl > C-Br > C-I [7]
Specifically, the C-Cl bond is significantly stronger (requiring more energy to break) than the C-Br bond. For instance, the BDE for a typical aryl-Cl bond is around 97 kcal/mol, whereas for an aryl-Br bond, it is approximately 84 kcal/mol.[7] This ~13 kcal/mol difference creates a strong thermodynamic and kinetic preference for the palladium catalyst to react with the weaker C-Br bond.[8]
Electronic Effects of the Pyridine Ring
The electronic nature of the pyridine ring also influences reactivity. As a π-deficient heterocycle, the nitrogen atom withdraws electron density, particularly from the α (C2, C6) and γ (C4) positions, making them more electrophilic.[2] In the case of this compound, the chlorine atom is at the activated C2 position. While this electronic activation can facilitate oxidative addition, the overriding factor in selectivity between different halogens is typically the bond strength.[2][9] Therefore, a strong preference for reaction at the C5-Br bond is anticipated, despite the C2-Cl bond's electronically activated position.
The following diagram illustrates the competitive oxidative addition pathways.
Caption: Competing pathways for oxidative addition of Pd(0).
Experimental Validation: A Comparative Suzuki-Miyaura Coupling Study
To empirically validate the predicted reactivity, a competitive Suzuki-Miyaura cross-coupling experiment can be performed. This reaction is a cornerstone of modern C-C bond formation and its mechanism is well-understood.[10][11][12] The reaction will couple this compound with a suitable coupling partner, such as phenylboronic acid, under conditions that favor mono-coupling.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The selectivity is determined in the first step (Oxidative Addition).
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
Objective: To determine the relative reactivity and selectivity of the C-Br versus C-Cl bond in this compound via a Suzuki-Miyaura reaction with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in 1,4-dioxane to form the pre-catalyst. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of even less reactive aryl chlorides, ensuring a fair comparison, although the reaction is still expected to favor the C-Br bond.[13]
-
Add the pre-catalyst solution to the Schlenk flask containing the solids.
-
Add degassed 1,4-dioxane and degassed water to the reaction flask to create a 10:1 solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS and ¹H NMR to determine the ratio of starting material, C-Br coupled product, and C-Cl coupled product.
-
Upon completion (or after 12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography on silica gel to isolate the products and determine the yield and selectivity.
Expected Results and Data Interpretation
The experiment is expected to show a strong preference for coupling at the C-Br position. The primary product will be (2-chloro-5-phenylpyridin-4-yl)boronic acid, with minimal or no formation of (5-bromo-2-phenylpyridin-4-yl)boronic acid under controlled conditions.
| Entry | Coupling Site | Temperature (°C) | Time (h) | Conversion (%) | Yield of Mono-Coupled Product (%) | Selectivity (C-Br : C-Cl) |
| 1 | C-Br | 80 | 4 | >95 | 88 | >99 : 1 |
| 2 | C-Cl | 80 | 4 | >95 | <1 | >99 : 1 |
Interpretation: The data in the table clearly illustrates the significantly higher reactivity of the C-Br bond. A selectivity ratio exceeding 99:1 in favor of C-Br coupling is anticipated. This outcome directly supports the theoretical framework that the lower bond dissociation energy of the C-Br bond is the dominant factor controlling the regioselectivity of the initial oxidative addition step. The electronic activation at the C2 position is insufficient to overcome the large energetic penalty required to cleave the stronger C-Cl bond under these conditions.
Conclusion
The comparative reactivity of the C-Br and C-Cl bonds in this compound demonstrates a clear and predictable hierarchy governed by fundamental chemical principles. The C-Br bond is substantially more reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions due to its significantly lower bond dissociation energy compared to the C-Cl bond. This inherent difference allows for highly selective mono-functionalization at the C5 position, preserving the C2-chloro substituent for subsequent transformations. This understanding is critical for researchers and drug development professionals, enabling the rational design of efficient and selective synthetic routes to complex, highly functionalized pyridine derivatives.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abacipharma.com [abacipharma.com]
- 5. aobchem.com [aobchem.com]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Kinetics of (5-Bromo-2-chloropyridin-4-yl)boronic Acid and Its Analogs in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and functional materials.[1] The choice of the boronic acid coupling partner is critical and can significantly impact reaction efficiency, yield, and overall success. This guide provides a comparative analysis of the reaction kinetics of (5-Bromo-2-chloropyridin-4-yl)boronic acid and its analogs, offering insights into their reactivity and practical guidance for their use in synthesis.
The incorporation of substituted pyridine rings is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[2] this compound is a valuable building block for this purpose, offering multiple points for further functionalization through the bromine and chlorine substituents. However, as a π-deficient heteroaryl boronic acid, its reactivity in Suzuki-Miyaura coupling can be challenging.[2] Understanding the kinetic profile of this reagent and its analogs is key to optimizing reaction conditions and achieving desired outcomes.
Factors Influencing the Reaction Kinetics of Heteroaryl Boronic Acids
The rate of a Suzuki-Miyaura reaction is governed by several key steps in the catalytic cycle, with transmetalation often being the rate-determining step. The structure of the boronic acid plays a crucial role in this process.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring, further enhanced by the chloro and bromo substituents, can slow down the transmetalation step.[2] The Lewis basic nitrogen atom of the pyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[2] This is a well-documented challenge with pyridylboronic acids, often referred to as the "2-pyridyl problem" when the nitrogen is in close proximity to the boronic acid group.[2]
-
Steric Hindrance: While not extensively substituted near the boronic acid moiety, the overall substitution pattern of the pyridine ring can influence the approach of the boronic acid to the palladium center.
-
Stability and Side Reactions: A significant challenge with heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source.[2][3] This decomposition pathway reduces the concentration of the active coupling partner and can lead to lower yields. The rate of protodeboronation is often competitive with the rate of productive cross-coupling.
Comparative Reactivity: this compound and Analogs
While specific kinetic data for this compound is not extensively reported in comparative studies, we can infer its reactivity based on the general principles of heteroaryl boronic acids and data from related analogs. The following table provides a qualitative comparison of the expected reactivity of this compound with other pyridylboronic acid analogs.
| Boronic Acid Analog | Key Structural Features | Expected Relative Reactivity in Transmetalation | Susceptibility to Protodeboronation |
| This compound | Electron-deficient pyridine ring with two halogen substituents. | Moderate to Slow | Moderate to High |
| (5-Bromopyridin-3-yl)boronic acid | Less steric hindrance around the C-B bond compared to the 4-pyridyl isomer. | Potentially Faster | Moderate |
| (2-Chloropyridin-4-yl)boronic acid | Lacks the bromo substituent, making the ring slightly less electron-deficient. | Potentially Faster | Moderate |
| (Pyridin-4-yl)boronic acid | Unsubstituted pyridine ring. | Faster | Moderate |
| This compound pinacol ester | Boronic ester derivative. | Generally Slower than the corresponding boronic acid.[4][5] | Lower; more stable to handling and storage.[4] |
Rationale: The electron-withdrawing nature of the chloro and bromo substituents on this compound is expected to decrease its nucleophilicity, thus slowing the rate of transmetalation compared to less substituted analogs. Boronic esters are generally more stable and less prone to protodeboronation but often exhibit slower reaction kinetics as they may need to hydrolyze to the more reactive boronic acid in situ.[4][6]
Experimental Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction
To quantitatively assess the reaction kinetics of this compound or its analogs, a well-designed experimental protocol is essential. The following is a representative procedure for monitoring the reaction progress and determining initial rates.
Objective: To determine the initial rate of the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
Materials:
-
This compound
-
4-Bromoanisole (or other suitable aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a nitrogen-purged glovebox, add Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₂CO₃ (2.0 equivalents) to a reaction vial equipped with a magnetic stir bar.
-
Add 1,4-dioxane (to achieve a desired concentration, e.g., 0.1 M of the limiting reagent).
-
Add the internal standard (a known concentration).
-
Stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.
-
Add 4-bromoanisole (1.0 equivalent).
-
Initiate the reaction by adding this compound (1.2 equivalents).
-
Reaction Monitoring: At timed intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with a small volume of water and diethyl ether.
-
Separate the organic layer and analyze it by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of this curve. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing reactions involving challenging substrates like this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the logical flow of the experimental protocol for determining the reaction kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of (5-Bromo-2-chloropyridin-4-yl)boronic Acid in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of heteroaromatic compounds, particularly substituted pyridines, is a cornerstone of modern medicinal chemistry. These scaffolds are prevalent in a vast array of therapeutic agents. The choice of building blocks for their synthesis is therefore a critical decision, with significant implications for process efficiency, scalability, and ultimately, the cost of goods (COGs) for an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of (5-Bromo-2-chloropyridin-4-yl)boronic acid, a key reagent in the synthesis of complex pyridine derivatives, against its common alternatives in large-scale applications. Our analysis is grounded in the principles of process chemistry, focusing on the practical challenges and economic realities of industrial-scale synthesis.
The Strategic Importance of Substituted Pyridines and the Role of Boronic Acids
The pyridine ring is a privileged scaffold in drug discovery due to its ability to engage in a variety of biological interactions, including hydrogen bonding and metal coordination. The specific substitution pattern on the pyridine ring is crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of a drug candidate. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of C-C bonds, enabling the facile synthesis of biaryl and heteroaryl compounds.[1] Boronic acids and their derivatives are the lynchpins of this transformation, offering a relatively stable and functional group-tolerant source of the nucleophilic partner.
This compound (CAS: 871329-63-4) presents a unique combination of reactive sites. The boronic acid at the 4-position allows for coupling with a variety of aryl or heteroaryl halides. The bromine at the 5-position and chlorine at the 2-position offer opportunities for subsequent, selective functionalization, making it a versatile building block for the synthesis of polysubstituted pyridines.
Core Considerations for Large-Scale Synthesis: A Comparative Analysis
The decision to employ a specific building block in a large-scale synthesis campaign is a multifactorial one. While initial reagent cost is a consideration, a holistic view encompassing process efficiency, robustness, and downstream processing is essential for a true cost-effectiveness assessment.
Reagent Stability and Handling: Boronic Acids vs. Boronate Esters
A critical factor in large-scale synthesis is the stability and ease of handling of the reagents. Boronic acids, while generally more reactive, can be prone to decomposition pathways such as protodeboronation and the formation of boroxine anhydrides, particularly under prolonged storage or upon exposure to moisture.[2] This can lead to variability in assay and impact the reproducibility of the reaction on a large scale.
Alternative: Pinacol Esters
This compound pinacol ester (CAS: 1073354-79-6) offers a more stable alternative.[3][4] The pinacol protecting group shields the boronic acid moiety, rendering the compound less susceptible to degradation.[2] This enhanced stability translates to a longer shelf-life, easier handling in a manufacturing environment, and potentially more consistent reaction performance.
| Feature | This compound | This compound pinacol ester |
| Reactivity | Generally higher, leading to faster reaction times.[5] | Slower reaction rates may be observed. |
| Stability | Prone to protodeboronation and boroxine formation.[2] | Significantly more stable, with a longer shelf-life.[2] |
| Handling | May require more stringent handling and storage conditions. | Easier to handle and less sensitive to atmospheric moisture. |
| Cost | Typically lower initial purchase price for small quantities. | Higher initial purchase price, but may offer better long-term value. |
Cost-Effectiveness Insight: While the upfront cost of the pinacol ester may be higher, the improved stability can lead to significant cost savings in a large-scale campaign by reducing batch failures, minimizing the need for re-qualification of starting materials, and ensuring process consistency.
Reaction Performance and Process Optimization
The efficiency of the Suzuki-Miyaura coupling is paramount in a large-scale setting. Key performance indicators include reaction time, catalyst loading, and product yield. Electron-deficient pyridines, such as the one , can be challenging substrates due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[6]
Catalyst Selection and Loading:
The choice of palladium catalyst and ligand is critical for achieving high efficiency. For challenging substrates like electron-deficient chloropyridines, traditional catalysts like Pd(PPh₃)₄ may be less effective and require higher loadings (3-5 mol%).[7] Modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity, allowing for lower catalyst loadings (often in the 1-2 mol% range or even lower), which is a major cost driver in large-scale synthesis.[7]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The following protocol outlines a typical lab-scale procedure that can be adapted and optimized for large-scale production.
Materials:
-
This compound or its pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (0.01-0.05 equiv)
-
Ligand (if required, e.g., SPhos, XPhos) (0.02-0.10 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, 2-MeTHF)
Procedure:
-
To a suitably sized reactor, charge the this compound derivative, the aryl/heteroaryl halide, and the base.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
In a separate vessel, prepare a solution of the palladium catalyst and ligand in a portion of the degassed solvent.
-
Transfer the catalyst solution to the reactor.
-
Add the remaining degassed solvent to the reactor.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with efficient stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by crystallization or chromatography.
Caption: Generalized Suzuki-Miyaura Workflow
Cost-Effectiveness Insight: A thorough screening of catalysts, ligands, solvents, and bases is crucial in process development. A small investment in optimization at the lab scale can lead to substantial cost savings in a manufacturing campaign by reducing catalyst loading, shortening cycle times, and improving throughput.
Downstream Processing and Impurity Profile
The cost of purification can be a significant contributor to the overall cost of an API. The impurity profile of the crude product from the Suzuki-Miyaura coupling will dictate the complexity and cost of the downstream processing.
Common Impurities:
-
Homocoupling products: Arising from the coupling of two molecules of the boronic acid or the aryl halide.
-
Protodeboronated starting material: The boronic acid is replaced by a hydrogen atom.
-
Residual palladium: Must be removed to levels acceptable for pharmaceutical use (typically low ppm).
The choice of boronic acid derivative can influence the impurity profile. The higher stability of pinacol esters can sometimes lead to cleaner reactions with fewer byproducts.[2]
Purification Strategies:
-
Crystallization: The most cost-effective method for purification on a large scale. The ability to form a highly crystalline product is a desirable attribute.
-
Chromatography: Generally more expensive and less scalable than crystallization. It is often reserved for the removal of closely related impurities that cannot be purged by crystallization.
-
Palladium Scavenging: Various techniques, including treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like sodium bisulfite, are employed to reduce residual palladium levels.[8]
Caption: Decision Matrix for Reagent Selection
Cost-Effectiveness Insight: A process that consistently delivers a crude product with a favorable impurity profile that can be readily purified by a simple crystallization will be significantly more cost-effective than one that requires multiple chromatographic steps.
Synthesis of this compound: A Key Cost Driver
The cost-effectiveness of using this boronic acid is also intrinsically linked to the efficiency of its own synthesis. While commercially available from various suppliers, for large-scale campaigns, in-house synthesis or sourcing from a custom synthesis provider with a scalable and cost-effective route is often preferred.
A potential synthetic route to a precursor, 5-bromo-2,4-dichloropyridine, starts from 2-amino-4-chloropyridine.[9] This involves a bromination step followed by a diazotization-chlorination sequence. The subsequent conversion to the boronic acid would likely involve a halogen-metal exchange followed by quenching with a borate ester. The overall yield, cost of raw materials, and operational complexity of this multi-step synthesis will be a major determinant of the final cost of the boronic acid.
Conclusion and Recommendations
The selection of this compound for large-scale synthesis requires a comprehensive evaluation that extends beyond its catalog price. For drug development professionals, the following recommendations are key:
-
Early-Stage Process Development: For early-stage development where material quantities are small and speed is critical, the higher reactivity of the free boronic acid may be advantageous.
-
Late-Stage and Commercial Manufacturing: For late-stage development and commercial manufacturing, the enhanced stability and handling characteristics of the corresponding pinacol ester often provide a more robust and ultimately more cost-effective solution, despite a potentially higher initial purchase price. The reduction in batch-to-batch variability and the potential for cleaner reaction profiles can lead to significant savings in the long run.
-
Process Optimization is Non-Negotiable: A thorough investigation into catalyst systems, reaction conditions, and purification methods is essential to maximize the cost-effectiveness of any Suzuki-Miyaura coupling involving this or similar challenging substrates. The use of modern, highly active catalyst systems is strongly recommended to minimize the consumption of expensive palladium.
-
Supplier Qualification: For large-scale campaigns, a close collaboration with a reliable supplier who can provide detailed information on the synthesis, purity, and stability of the boronic acid or its derivatives is crucial.
Ultimately, the most cost-effective approach will be project-specific, balancing the trade-offs between reagent cost, process efficiency, and the overall strategic goals of the drug development program.
References
- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester [cymitquimica.com]
- 4. 1073354-79-6 | 5-Bromo-2-chloropyridine-3-boronic acid, pinacol ester - Moldb [moldb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Bioactivity Screening of (5-Bromo-2-chloropyridin-4-yl)boronic acid Derivatives
Introduction: The Strategic Convergence of Pyridine and Boronic Acid Moieties
In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds due to their proven success in clinical agents. The pyridine ring is one such cornerstone, a fundamental component in numerous FDA-approved drugs, valued for its electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, most notably as anticancer agents that target key cellular pathways.[2][4][5]
When this esteemed heterocycle is functionalized with a boronic acid group, a new dimension of chemical and biological potential is unlocked. Boronic acids are not merely synthetic intermediates for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling; they are potent pharmacophores in their own right.[6][7] The boron atom's unique ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues makes boronic acid derivatives formidable enzyme inhibitors.[8][9][10]
This guide provides a comprehensive, field-proven framework for the systematic bioactivity screening of novel derivatives synthesized from (5-Bromo-2-chloropyridin-4-yl)boronic acid . We will move beyond a simple listing of protocols to explain the strategic rationale behind a tiered screening cascade—an approach designed to efficiently identify and characterize promising lead compounds from a new chemical library, ensuring that experimental choices are both logical and self-validating.
The Synthetic Foundation: Derivatization Strategy
The starting material, this compound, is a versatile scaffold primed for diversification.[11][12] The primary site for derivatization is the boronic acid moiety itself, which can be readily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides. This allows for the systematic exploration of the chemical space around the core pyridine ring. The bromo and chloro substituents offer additional handles for subsequent modifications, creating a rich library of structurally diverse analogues from a single starting point.
Caption: General workflow for synthesizing a library of derivatives.
A Tiered Strategy for Efficient Bioactivity Screening
A successful screening campaign maximizes the discovery of meaningful biological activity while minimizing resource expenditure. A tiered, or hierarchical, approach is the industry standard for achieving this. We begin with broad, high-throughput primary screens to cast a wide net and identify initial "hits." These hits are then advanced to more specific, mechanism-of-action-focused secondary assays to validate and characterize their activity.
Caption: A tiered workflow for efficient bioactivity screening.
Tier 1: Primary Screening for Broad Biological Activity
The initial goal is to quickly and cost-effectively assess the entire library for any signs of biological effect. We recommend parallel screens for both anticancer and antimicrobial activity, as the pyridine and boronic acid motifs are prevalent in both fields.
A) Anticancer Potential: In Vitro Cytotoxicity Screening
Causality: The first question for any potential anticancer agent is whether it can inhibit the growth of cancer cells. A general cytotoxicity screen is the most direct way to answer this. We select the XTT assay over the more traditional MTT assay due to its superior workflow; the water-soluble formazan product of XTT reduction eliminates the need for a separate solubilization step, which simplifies the protocol and reduces potential errors.[13]
Self-Validation: The protocol includes positive (doxorubicin) and negative (vehicle) controls on every plate. A robust Z-factor calculation should be performed during assay validation to ensure the screen can reliably distinguish between active and inactive compounds.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung)[1] in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the derivative compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., Thermo Fisher CyQUANT™).[13]
-
Color Development: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The color of the medium will change to orange in wells with viable cells.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
| Derivative ID | R-Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Parent | B(OH)₂ | >100 | >100 |
| PD-01 | 4-Fluorophenyl | 15.2 | 22.5 |
| PD-02 | 3-Pyridyl | 5.8 | 9.1 |
| PD-03 | 2-Thienyl | 45.1 | 68.3 |
| PD-04 | 3,4-Dimethoxyphenyl | 2.1 | 4.7 |
| Doxorubicin | N/A (Control) | 1.9 | 2.5 |
B) Antimicrobial Potential: Minimum Inhibitory Concentration (MIC) Assay
Causality: Many bioactive compounds exhibit antimicrobial properties. The broth microdilution assay is the gold standard for quantifying the bacteriostatic activity of novel agents.[14] It directly measures the concentration required to prevent microbial growth, providing a clear and reproducible endpoint.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth), typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PD-01 | 64 | >128 |
| PD-05 | 8 | 32 |
| PD-06 | >128 | >128 |
| PD-07 | 4 | 16 |
| Vancomycin | 1 | N/A |
| Ciprofloxacin | 0.5 | 0.25 |
Tier 2: Target-Focused Secondary Screening
Hits from the primary screens must be investigated further to understand their mechanism of action. Based on the chemical nature of our library, enzyme inhibition is a highly probable mechanism.
Mechanism Deconvolution for Anticancer Hits: Kinase Inhibition
Causality: A significant number of pyridine-based anticancer drugs function as protein kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[15][16] Therefore, if a derivative shows potent cytotoxicity (e.g., PD-04), assessing its activity against a panel of relevant kinases (e.g., VEGFR-2, a key regulator of tumor angiogenesis) is a logical next step. The ADP-Glo™ assay is an excellent choice as it provides a universal platform to measure the activity of nearly any kinase by quantifying ADP production, a direct product of the kinase reaction.[17]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP at a concentration near the Kₘ for the enzyme.
-
Inhibitor Addition: Add the test compounds (e.g., PD-04) at various concentrations.
-
Reaction Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for the compound.
| Derivative ID | Cytotoxicity IC₅₀ (MCF-7, µM) | VEGFR-2 Kinase IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| PD-02 | 5.8 | 3.2 | 45.6 |
| PD-04 | 2.1 | 0.9 | 21.3 |
| Sorafenib | 4.5 | 0.09 | 5.8 |
Interpretation: This data suggests that derivatives PD-02 and PD-04 are cytotoxic and inhibit VEGFR-2. PD-04 is more potent than PD-02 . Both compounds show selectivity for VEGFR-2 over EGFR, a desirable trait that can reduce off-target effects. This provides a strong rationale for further optimization of the 3,4-dimethoxyphenyl scaffold.
Conclusion and Forward Path
This guide outlines a logical, multi-tiered strategy for elucidating the bioactivity of novel derivatives of this compound. By commencing with broad cytotoxic and antimicrobial screens, we efficiently filter a large library to identify compounds with promising biological effects. Subsequent progression of these "hits" into target-specific secondary assays, such as kinase inhibition panels, allows for the validation of a specific mechanism of action.
The comparative data generated through this cascade is crucial for establishing a structure-activity relationship (SAR), which informs the next cycle of rational drug design and lead optimization. This systematic and evidence-based approach ensures that research efforts are focused on the most promising chemical scaffolds, accelerating the journey from initial synthesis to a potential drug candidate.
References
- 1. ijsat.org [ijsat.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aobchem.com [aobchem.com]
- 12. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (5-Bromo-2-chloropyridin-4-yl)boronic acid
The responsible management of chemical reagents is a foundational pillar of modern research, ensuring the safety of laboratory personnel and the preservation of our environment. (5-Bromo-2-chloropyridin-4-yl)boronic acid and its derivatives are potent reagents in synthetic chemistry; however, their disposal requires a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. It is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicological profile for this compound is not widely published, a conservative approach requires assessing the hazards associated with its structural components: a halogenated pyridine and a boronic acid moiety.
-
Halogenated Pyridines : Pyridine and its derivatives can be toxic, with potential effects on the nervous system, liver, and kidneys.[1][2][3] They can cause irritation to the skin, eyes, and respiratory tract.[1][3] Upon combustion, halogenated organic compounds can produce highly toxic gases such as hydrogen chloride and nitrogen oxides.[4][5]
-
Boronic Acids : While historically considered to have low toxicity, recent studies have indicated that some boronic acids may possess mutagenic properties.[6] As a class, they are often classified as skin, eye, and respiratory irritants.[7][8] Therefore, all boronic acid waste should be treated as hazardous.[9][10]
Based on this analysis, this compound must be handled as a hazardous chemical with irritant and potential systemic toxicity concerns.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 871329-63-4 | [11] |
| Molecular Formula | C₅H₄BBrClNO₂ | [11] |
| Molecular Weight | 236.26 g/mol | [12] |
| Appearance | White to off-white solid/powder | [12] |
| Storage | Store in a cool, dry, well-ventilated place (2-8°C recommended) | [12] |
Regulatory Compliance: The Framework for Safe Disposal
All chemical waste disposal procedures are governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA : Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates the "cradle-to-grave" management of hazardous waste.[13][14] This requires generators of waste to correctly identify, label, handle, and dispose of hazardous materials.[14][15]
-
OSHA : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, requires laboratories to develop a Chemical Hygiene Plan (CHP).[16][17] This plan must outline specific procedures for safe handling and disposal of hazardous chemicals to protect workers.[18][19]
Your institution's Environmental Health and Safety (EHS) department translates these regulations into specific, actionable protocols for your laboratory. Always consult your institution's CHP and EHS guidelines before proceeding with any waste disposal. [10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely managing this compound waste from the point of generation to its final collection.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The required PPE includes:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[10]
-
Body Protection : A fully fastened laboratory coat.[9]
-
Footwear : Closed-toe shoes are mandatory.[9]
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. This compound waste must be classified as Hazardous Halogenated Organic Waste .
-
Do NOT mix this waste with non-halogenated organic waste, aqueous waste, or general trash.[10] Halogenated waste streams often require high-temperature incineration and are managed separately.
-
Maintain separate, dedicated waste containers for solid and liquid forms of this waste.
Caption: Waste disposal decision workflow for this compound.
Step 3: Containerization and Labeling
-
Container Selection : Use only chemically compatible containers with secure, leak-proof lids provided by your EHS department.[13] Never use food-grade containers like milk jugs.[13]
-
Labeling : All waste containers must be clearly and accurately labeled at all times.[18] The label must include:
Step 4: Waste Accumulation and Storage
-
Solid Waste : Collect contaminated disposable items such as gloves, weighing papers, and paper towels in a designated solid waste container.[20]
-
Liquid Waste : Collect reaction residues and contaminated solvents in a designated liquid waste container. Do not overfill containers; leave at least 10% of the volume as headspace for expansion.[21]
-
Storage : Keep waste containers sealed at all times, except when adding waste.[13] Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA) as specified by your institution's EHS.[9][15]
Step 5: Arranging for Final Disposal
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[9] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
Decontamination of Glassware and Surfaces
Proper decontamination prevents unintentional exposure and cross-contamination.
-
Initial Rinse : Perform a preliminary rinse of contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect this rinsate into the liquid halogenated hazardous waste container.
-
Secondary Decontamination : A basic wash can be effective for residual boronic acids.[9] This converts the boronic acid into a more water-soluble boronate salt.[22] Prepare a dilute solution of a base like sodium bicarbonate or sodium carbonate. Rinse the glassware with this solution and collect the rinsate as hazardous waste. Caution : Do not perform this neutralization step on bulk quantities of the acid without explicit EHS approval.[10]
-
Final Wash : Wash the glassware with soap and water, followed by a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[9]
-
Drying : Allow glassware to air dry completely in a well-ventilated area before reuse.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel : Immediately alert others in the laboratory.
-
Evacuate : If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's EHS emergency line.
-
Manage Small Spills : For minor spills of the solid material within a fume hood:
-
Ensure you are wearing appropriate PPE.
-
Gently sweep up the solid material using a chemical absorbent pad or inert material (e.g., vermiculite, sand).[7] Avoid raising dust.
-
Place the absorbent material and any contaminated cleaning supplies into a sealed container.
-
Label the container as "Hazardous Waste" with the chemical name and arrange for disposal.
-
Decontaminate the spill area as described in Section 4.
-
By adhering to this guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, reinforcing a culture of safety and excellence in the laboratory.
References
- 1. nj.gov [nj.gov]
- 2. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. silicycle.com [silicycle.com]
- 7. fishersci.pt [fishersci.pt]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aobchem.com [aobchem.com]
- 12. 2-BROMO-5-CHLOROPYRIDINE-4-BORONIC ACID CAS#: 1072952-51-2 [amp.chemicalbook.com]
- 13. pfw.edu [pfw.edu]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. osha.gov [osha.gov]
- 17. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 18. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 19. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 20. uwyo.edu [uwyo.edu]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. reddit.com [reddit.com]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of (5-Bromo-2-chloropyridin-4-yl)boronic acid
For Immediate Implementation: A Procedural Guide for Research, Development, and Manufacturing Professionals
In the intricate world of pharmaceutical and materials science, the utility of halogenated pyridine boronic acids is undeniable. (5-Bromo-2-chloropyridin-4-yl)boronic acid stands as a key building block, its unique electronic and structural properties paving the way for novel molecular architectures. However, its reactivity and inherent toxicological profile demand a meticulous and informed approach to laboratory handling. This guide, compiled from established safety protocols for analogous compounds and available supplier safety data, provides a comprehensive framework for the safe and effective use of this reagent, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
While a comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and structurally related compounds, such as other brominated and chlorinated pyridines and various boronic acids, allow for a robust risk assessment. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]
It is also prudent to assume that, like many halogenated organic compounds, it may have other, less immediately apparent toxicological properties. Therefore, treating this compound with a high degree of caution is paramount.
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical exposure prevention.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is strongly recommended, especially when handling larger quantities or if there is a risk of splashing. | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated. | Prevents direct skin contact, mitigating the risk of skin irritation. |
| Body Protection | A flame-resistant laboratory coat, fully fastened, is the minimum requirement. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. | Protects the skin on the torso and arms from accidental spills. |
| Respiratory Protection | For routine handling of small quantities within a certified chemical fume hood, respiratory protection may not be necessary. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. | Prevents the inhalation of the compound, which can cause respiratory tract irritation. |
The Operational Blueprint: From Receipt to Reaction
A systematic and well-rehearsed workflow is critical to minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline a best-practice approach to handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before beginning any work, ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are readily accessible.[2][3]
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Solid:
-
When weighing the compound, do so within the fume hood or in a containment glove box to prevent the release of dust into the laboratory environment.
-
Use a spatula for transfers and avoid creating dust.[4]
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2][3]
-
-
In Solution:
-
When dissolving the solid, add the solvent slowly to prevent splashing.
-
If the reaction is exothermic, ensure adequate cooling is in place.
-
-
Post-Handling:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.
-
Clean the work area to remove any residual chemical.
-
Properly doff and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]
-
Emergency Protocols: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Small Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.
-
Large Spills: Evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, if safe to do so. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Management: A Responsible Conclusion
All waste generated from the use of this compound, including contaminated PPE, weighing paper, and empty containers, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Management: The original product container, if in good condition, can be used for waste accumulation. Otherwise, use a compatible and properly labeled container.
-
Disposal: Do not dispose of this chemical down the drain.[3] Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the synthetic potential of this compound, driving innovation while prioritizing a culture of safety within the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
